molecular formula C27H47N5O5S2 B15579127 Lrat-IN-1

Lrat-IN-1

カタログ番号: B15579127
分子量: 585.8 g/mol
InChIキー: SSQUELLOLALEHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lrat-IN-1 is a useful research compound. Its molecular formula is C27H47N5O5S2 and its molecular weight is 585.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H47N5O5S2

分子量

585.8 g/mol

IUPAC名

3-[2-(dodecylsulfonylamino)-3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzenecarboximidamide

InChI

InChI=1S/C27H47N5O5S2/c1-3-4-5-6-7-8-9-10-11-12-20-39(36,37)30-25(22-23-14-13-15-24(21-23)26(28)29)27(33)31-16-18-32(19-17-31)38(2,34)35/h13-15,21,25,30H,3-12,16-20,22H2,1-2H3,(H3,28,29)

InChIキー

SSQUELLOLALEHU-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Lrat-IN-1 Mechanism of Action in Retinal Pigment Epithelium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lecithin:retinol (B82714) acyltransferase (LRAT) is a critical enzyme in the visual cycle, responsible for the esterification of all-trans-retinol to all-trans-retinyl esters within the retinal pigment epithelium (RPE). This process is the initial step in the regeneration of 11-cis-retinal (B22103), the chromophore essential for vision. Inhibition of LRAT presents a therapeutic strategy for managing certain retinal diseases characterized by the accumulation of toxic retinoid byproducts. Lrat-IN-1 is a known inhibitor of LRAT. This document provides a detailed technical overview of the mechanism of action of LRAT inhibition by compounds such as this compound in the RPE, including available quantitative data, relevant experimental protocols, and the associated signaling pathways.

Introduction to LRAT in the Retinal Pigment Epithelium

The retinal pigment epithelium (RPE) is a monolayer of cells essential for maintaining the health and function of photoreceptor cells.[1][2] One of its primary roles is to facilitate the visual cycle, the process by which 11-cis-retinal is regenerated after being photoisomerized to all-trans-retinal (B13868) in the photoreceptors.[3][4]

Lecithin:retinol acyltransferase (LRAT) is an enzyme located in the endoplasmic reticulum of RPE cells that catalyzes the esterification of all-trans-retinol to all-trans-retinyl esters.[3][4] This is a crucial step for several reasons:

  • Substrate for Isomerization: All-trans-retinyl esters are the direct substrate for the isomerohydrolase RPE65, which converts them to 11-cis-retinol (B117599).[4]

  • Vitamin A Storage: Retinyl esters serve as the primary storage form of vitamin A in the RPE.

  • Detoxification: By converting all-trans-retinol, LRAT helps to prevent the formation of toxic bisretinoid compounds like A2E, which are implicated in the pathogenesis of diseases such as Stargardt disease and age-related macular degeneration (AMD).

Mutations in the LRAT gene can lead to severe retinal dystrophies, including Leber congenital amaurosis (LCA) and juvenile retinitis pigmentosa (RP), highlighting the enzyme's critical role in retinal health.[2][5]

This compound: A Lecithin:retinol acyltransferase Inhibitor

This compound is a compound identified as an inhibitor of LRAT.[6] Its primary mechanism of action is the blockage of the esterification of retinol, which leads to an increase in the local concentration of available retinol.[6] While much of the research on this compound has been in the context of dermatology for its anti-aging properties, its function as an LRAT inhibitor makes it a relevant tool compound for studying the visual cycle and developing therapeutics for retinal diseases.[6]

Quantitative Data

The available quantitative data for this compound is limited but provides a starting point for its characterization.

CompoundTargetAssay TypeIC50Source
This compoundLecithin:retinol acyltransferase (LRAT)Biochemical Assay21.1 μM[6]

Signaling Pathways and Mechanism of Action

The primary signaling pathway affected by this compound in the RPE is the visual cycle. By inhibiting LRAT, this compound directly impacts the regeneration of 11-cis-retinal.

The Visual Cycle Pathway

The following diagram illustrates the canonical visual cycle and the point of inhibition by this compound.

Visual_Cycle_Pathway cluster_PR Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) all_trans_Retinal all-trans-Retinal Rhodopsin->all_trans_Retinal Light all_trans_Retinol_PR all-trans-Retinol all_trans_Retinal->all_trans_Retinol_PR RDH8 all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol_PR->all_trans_Retinol_RPE Transport LRAT LRAT all_trans_Retinol_RPE->LRAT all_trans_Retinyl_Ester all-trans-Retinyl Ester RPE65 RPE65 all_trans_Retinyl_Ester->RPE65 eleven_cis_Retinol 11-cis-Retinol RDH5 RDH5 eleven_cis_Retinol->RDH5 eleven_cis_Retinal 11-cis-Retinal eleven_cis_Retinal->Rhodopsin Transport & Recombination LRAT->all_trans_Retinyl_Ester RPE65->eleven_cis_Retinol RDH5->eleven_cis_Retinal Lrat_IN_1 This compound Lrat_IN_1->LRAT

Figure 1: The Visual Cycle and this compound Inhibition.
Downstream Consequences of LRAT Inhibition

Inhibition of LRAT by this compound is expected to have several downstream effects:

  • Accumulation of all-trans-retinol: By blocking its conversion to retinyl esters, this compound will lead to an increase in intracellular all-trans-retinol.

  • Depletion of 11-cis-retinal: The lack of all-trans-retinyl esters, the substrate for RPE65, will halt the production of 11-cis-retinol and subsequently 11-cis-retinal. This will impair photoreceptor function and lead to vision loss.

  • Potential for Retinoic Acid Pathway Activation: The excess all-trans-retinol could be shunted towards oxidation to all-trans-retinal and then to all-trans-retinoic acid, a potent signaling molecule that regulates gene expression.

  • Therapeutic Potential: In diseases where the accumulation of bisretinoids is a key pathological feature, the inhibition of LRAT could be beneficial by slowing down the visual cycle and reducing the formation of these toxic compounds.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the activity of this compound in the RPE.

RPE Cell Culture

Objective: To establish primary or cultured RPE cell lines for in vitro experiments.

Protocol for Adult Rat RPE Cell Isolation and Culture:

  • Animal Model: Adult Long-Evans rats.[1]

  • Procedure:

    • Euthanize the rat and enucleate the eyeballs.

    • Incubate the whole eyeball in a solution of 20 U/ml papain for 50 minutes to facilitate the separation of the RPE layer.[7][8]

    • Dissect the eyeball to remove the anterior segment and the retina.

    • Gently collect the sheets of RPE cells.

    • Dissociate the cells into a single-cell suspension.

    • Plate the cells on coated culture dishes in DMEM/F-12 medium supplemented with fetal bovine serum and penicillin-streptomycin.[1]

    • Maintain the cultures at 37°C in a humidified incubator with 5% CO2.[1]

  • Characterization: Confirm RPE cell identity by immunostaining for specific markers such as cytokeratin 18 and RPE65.[7][8]

In Vitro LRAT Activity Assay

Objective: To determine the IC50 of this compound on LRAT activity in RPE cell lysates.

Protocol:

  • Culture human RPE cells (e.g., ARPE-19 or primary hRPE) to confluence.

  • Harvest the cells and prepare a microsomal fraction by homogenization and differential centrifugation.

  • Resuspend the microsomal pellet in a suitable buffer.

  • Set up reaction mixtures containing the RPE microsomes, a fluorescent retinol substrate (e.g., a retinol analog), and varying concentrations of this compound.

  • Initiate the reaction by adding lecithin.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the formation of the fluorescent retinyl ester product using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's effects on RPE cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis (Animal Models) A Primary RPE Cell Culture (Rat or Human) B LRAT Activity Assay (IC50 Determination) A->B C Retinoid Profiling (HPLC) (Measure changes in retinol, retinyl esters) A->C D Gene Expression Analysis (qPCR/RNA-seq) (Visual cycle & retinoic acid pathway genes) A->D E Cell Viability/Toxicity Assays (e.g., MTT, LDH) A->E F Eyecup Preparations G Measurement of 11-cis-retinal regeneration F->G H Animal Model of Retinal Degeneration (e.g., Lrat-/- rat) I This compound Administration (e.g., oral gavage, intravitreal injection) H->I J Electroretinography (ERG) (Assess retinal function) I->J K Optical Coherence Tomography (OCT) (Assess retinal structure) I->K L Histology & Immunohistochemistry (Examine RPE and photoreceptor morphology) I->L

References

An In-Depth Technical Guide to the Enzymatic Activity of Lecithin:Retinol Acyltransferase (LRAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecithin:retinol (B82714) acyltransferase (LRAT) is a pivotal enzyme in vitamin A metabolism, primarily known for its critical role in the visual cycle.[1][2][3] It catalyzes the esterification of all-trans-retinol to all-trans-retinyl esters, a crucial step for the storage of vitamin A and for providing the substrate for the subsequent isomerization reaction that generates the visual chromophore, 11-cis-retinal (B22103).[1][4] Dysfunctional LRAT is associated with severe retinal dystrophies, including Leber congenital amaurosis (LCA), making it a significant target for therapeutic research.[4] This guide provides a comprehensive overview of the enzymatic activity of LRAT, including its mechanism, kinetics, substrate specificity, and detailed experimental protocols for its study.

Enzymatic Mechanism and Structure

LRAT is a member of the NlpC/P60 superfamily of enzymes and operates through a ping-pong bi-bi kinetic mechanism.[2][5] The catalytic process involves a Cys-His-His catalytic triad.[6] The reaction proceeds in two main steps:

  • Acylation of the Enzyme: LRAT first binds to a phosphatidylcholine (lecithin) molecule and catalyzes the transfer of an acyl group from the sn-1 position of the phospholipid to its active site cysteine residue (Cys161), forming a covalent thioester intermediate.[7][8]

  • Acyl Transfer to Retinol: The acylated enzyme then binds to all-trans-retinol, and the acyl group is transferred from the cysteine residue to the hydroxyl group of retinol, forming an all-trans-retinyl ester and regenerating the free enzyme.[7][8]

While the full three-dimensional structure of native LRAT has not been resolved, structural insights have been gained from a chimeric protein, revealing a domain-swapping mechanism that facilitates its catalytic activity.[4]

Quantitative Data on LRAT Activity

The enzymatic activity of LRAT can be quantified by measuring its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

SubstrateEnzyme FormKm (μM)Vmax (μmol/min/mol of tLRAT)Vmax (μM/min/mg)Reference
all-trans-retinolBovine RPE LRAT0.2430.199[2]
Dipalmitoylphosphatidylcholine (DPPC)Bovine RPE LRAT1.380.17[2]
Diheptanoylphosphatidylcholine (DHPC)Truncated LRAT (tLRAT)55 ± 162426 ± 216[7]

Note: RPE stands for Retinal Pigment Epithelium. tLRAT is a truncated, soluble form of the enzyme used for in vitro studies.

Substrate Specificity

LRAT exhibits a high degree of specificity for its substrates. It preferentially utilizes all-trans-retinol as the acyl acceptor.[7] The enzyme is also specific for the acyl donor, transferring an acyl group exclusively from the sn-1 position of phosphatidylcholine.[4][9] The nature of the acyl chain on the phosphatidylcholine can also influence the reaction rate, though detailed kinetic data across a wide range of phospholipid species are limited.

Impact of Mutations on Enzymatic Activity

Mutations in the LRAT gene can lead to a significant reduction or complete loss of enzymatic activity. For instance, the S175R mutation, which is associated with early-onset severe retinal dystrophy, results in a catalytically inactive enzyme.[2][10] While the mutant protein appears to maintain a similar secondary structure and membrane-binding properties to the wild-type, the substitution likely disrupts the active site, preventing substrate binding or catalysis.[10]

Experimental Protocols

In Vitro LRAT Activity Assay

This protocol is adapted from a method used for truncated LRAT (tLRAT) and can be modified for use with microsomal preparations containing native LRAT.[7]

Materials:

  • tLRAT enzyme or RPE microsomes

  • Diheptanoylphosphatidylcholine (DHPC) or other suitable phosphatidylcholine

  • all-trans-retinol

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Methanol (for quenching)

  • Hexane (B92381) (for extraction)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, BSA, DTT, and the phosphatidylcholine substrate.

  • Add the LRAT enzyme (tLRAT or microsomal preparation) to the reaction mixture.

  • Initiate the reaction by adding all-trans-retinol.

  • Incubate the reaction at 37°C for a specific time period (e.g., 15-30 minutes), ensuring protection from light.

  • Quench the reaction by adding an equal volume of methanol.

  • Extract the retinoids from the reaction mixture using hexane.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Resuspend the dried retinoids in a suitable solvent for HPLC analysis.

  • Analyze the formation of retinyl esters by HPLC with UV detection.

High-Throughput Screening (HTS) Assay for LRAT Inhibitors

This protocol outlines a general fluorescence-based assay that can be adapted for high-throughput screening of LRAT inhibitors.

Materials:

  • Purified LRAT enzyme

  • A fluorescent retinol analog (e.g., a retinol derivative that becomes fluorescent upon esterification) or a coupled assay system.

  • Phosphatidylcholine substrate

  • Assay buffer

  • Compound library for screening

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Dispense the LRAT enzyme into the wells of a 384-well microplate.

  • Add the compounds from the library to the wells.

  • Pre-incubate the enzyme and compounds for a short period.

  • Initiate the reaction by adding a mixture of the phosphatidylcholine substrate and the fluorescent retinol analog.

  • Incubate the plate at room temperature or 37°C for a predetermined time.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • A decrease in fluorescence signal compared to a control without an inhibitor indicates potential LRAT inhibition.

  • Promising "hits" should be further validated through dose-response curves to determine their IC50 values.

Signaling Pathways and Experimental Workflows

The Canonical Visual Cycle

LRAT is a key component of the canonical visual cycle, which is responsible for regenerating the 11-cis-retinal chromophore required for vision.

Visual_Cycle cluster_ROS Rod Outer Segment cluster_RPE Retinal Pigment Epithelium 11-cis-Retinal 11-cis-Retinal Rhodopsin Rhodopsin 11-cis-Retinal->Rhodopsin Binds to Opsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light (Photon) all-trans-Retinol_ROS all-trans-Retinol all-trans-Retinal->all-trans-Retinol_ROS RDH8 all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol_ROS->all-trans-Retinol_RPE Transport LRAT LRAT all-trans-Retinol_RPE->LRAT all-trans-Retinyl_Ester all-trans-Retinyl Ester RPE65 RPE65 all-trans-Retinyl_Ester->RPE65 11-cis-Retinol 11-cis-Retinol RDH5 RDH5 11-cis-Retinol->RDH5 11-cis-Retinal_RPE 11-cis-Retinal 11-cis-Retinal_RPE->11-cis-Retinal Transport LRAT->all-trans-Retinyl_Ester RPE65->11-cis-Retinol RDH5->11-cis-Retinal_RPE Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->LRAT

The Canonical Visual Cycle Pathway
Experimental Workflow for LRAT Characterization

This workflow outlines the key steps for a comprehensive characterization of LRAT's enzymatic activity.

LRAT_Characterization_Workflow Start Start Protein_Expression LRAT Expression & Purification (e.g., truncated form in E. coli) Start->Protein_Expression Activity_Assay In Vitro Activity Assay (HPLC-based) Protein_Expression->Activity_Assay Inhibitor_Screening Inhibitor Screening (HTS fluorescence assay) Protein_Expression->Inhibitor_Screening Kinetic_Analysis Determine Km and Vmax (Varying substrate concentrations) Activity_Assay->Kinetic_Analysis Substrate_Specificity Substrate Specificity Analysis (Different retinoids and phospholipids) Activity_Assay->Substrate_Specificity End End Kinetic_Analysis->End Substrate_Specificity->End IC50_Determination IC50 Determination for Hits Inhibitor_Screening->IC50_Determination IC50_Determination->End

Workflow for LRAT Enzymatic Characterization

Conclusion

Understanding the enzymatic activity of LRAT is fundamental for elucidating the mechanisms of the visual cycle and for developing therapeutic strategies for related retinal diseases. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate this critical enzyme. Further research into the substrate specificity with a wider array of phospholipids (B1166683) and the development of potent and specific inhibitors will be crucial for advancing our knowledge and therapeutic capabilities.

References

Lrat-IN-1 as a Tool to Study Vitamin A Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Application of Lrat-IN-1 for Investigating Vitamin A Metabolism

Executive Summary

Vitamin A (retinol) and its metabolites, collectively known as retinoids, are indispensable for numerous physiological processes, including vision, immune function, and cellular differentiation.[1][2] The homeostasis of vitamin A is tightly regulated, with the enzyme Lecithin:retinol (B82714) acyltransferase (LRAT) playing a central role.[3][4] LRAT catalyzes the esterification of retinol into retinyl esters, the primary storage form of vitamin A.[5][6] Dysregulation of this process is implicated in various pathological conditions. This compound is a potent and specific inhibitor of LRAT, serving as a critical chemical tool for elucidating the intricacies of vitamin A metabolism and exploring therapeutic strategies. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and its application in research and drug development.

The Role of LRAT in Vitamin A Metabolism

Vitamin A metabolism can be broadly divided into two key pathways originating from all-trans-retinol: a storage pathway and a signaling pathway.

  • Storage Pathway: In tissues like the liver and the retinal pigment epithelium (RPE), LRAT converts all-trans-retinol into all-trans-retinyl esters (e.g., retinyl palmitate).[5][6] This process is vital for creating a reservoir of vitamin A that can be mobilized when needed.[7] In the RPE, these esters are the direct precursors for the regeneration of 11-cis-retinal, the chromophore essential for vision.[6]

  • Signaling Pathway: Alternatively, all-trans-retinol can be oxidized in a two-step process to all-trans-retinoic acid (ATRA).[1] ATRA is the most biologically active metabolite, functioning as a ligand for nuclear receptors (RARs and RXRs) to modulate the transcription of hundreds of target genes.[8][9]

By catalyzing the first step in the storage pathway, LRAT directly influences the amount of free retinol available to be converted into ATRA.[10] Therefore, inhibiting LRAT provides a direct method to modulate the balance between vitamin A storage and signaling.

Vitamin_A_Metabolism cluster_storage Storage Pathway cluster_signaling Signaling Pathway Retinol All-trans-Retinol LRAT LRAT Retinol->LRAT Retinol2 All-trans-Retinol RetinylEsters All-trans-Retinyl Esters (Storage) LRAT->RetinylEsters Esterification Retinaldehyde All-trans-Retinaldehyde RetinoicAcid All-trans-Retinoic Acid (ATRA) Retinaldehyde->RetinoicAcid Oxidation NuclearReceptors RAR / RXR RetinoicAcid->NuclearReceptors GeneExpression Target Gene Expression NuclearReceptors->GeneExpression Retinol2->Retinaldehyde Oxidation LratIN1 This compound LratIN1->LRAT Inhibition

Caption: Vitamin A Metabolism: Storage vs. Signaling Pathways.

This compound: A Specific LRAT Inhibitor

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of LRAT. By blocking the esterification of retinol, it effectively increases the intracellular pool of free retinol, making it available for other metabolic processes, such as conversion to retinoic acid.[3][11]

Quantitative Data

The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC₅₀). The data for this compound is presented below.

Compound Target IC₅₀ Reference
This compoundLecithin:retinol acyltransferase (LRAT)21.1 µM[3][11]
Expected Effects of LRAT Inhibition

Based on the known function of LRAT, treatment of cells or tissues with this compound is expected to alter the levels of various retinoids. Studies on LRAT-overexpressing cells and LRAT knockout mice inform these predictions.[5][10]

Metabolite Expected Change with this compound Rationale
All-trans-Retinyl EstersDecrease Direct inhibition of the enzyme responsible for their synthesis.[5][12]
All-trans-RetinolIncrease Substrate accumulation due to blockage of its conversion to esters.
All-trans-Retinoic Acid (ATRA)Increase Increased availability of the precursor (retinol) for the oxidative pathway.[10]

Experimental Protocols

The following protocols provide a framework for using this compound to investigate vitamin A metabolism.

Protocol 1: In Vitro Biochemical Assay for LRAT Inhibition

This protocol is designed to determine the IC₅₀ of this compound by measuring its ability to inhibit the formation of retinyl esters from retinol in a cell-free system.

Materials:

  • Cell lysate or tissue homogenate expressing LRAT (e.g., from liver or RPE).

  • All-trans-retinol substrate.

  • This compound (dissolved in a suitable solvent like DMSO).

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.5).

  • Bovine Serum Albumin (BSA).

  • Hexane (B92381) for extraction.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for retinoid separation.

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the LRAT-containing homogenate (e.g., 400 µg of protein), reaction buffer, and BSA.[13]

  • Add Inhibitor: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) to the reaction mixtures.

  • Initiate Reaction: Start the reaction by adding the all-trans-retinol substrate (e.g., to a final concentration of 5 µM).[13]

  • Incubation: Incubate the mixture in the dark at 37°C for a defined period (e.g., 30-60 minutes).[13]

  • Quench Reaction: Stop the reaction by adding methanol (B129727) and SDS.[13]

  • Extraction: Extract the retinoids from the mixture by adding hexane, vortexing, and centrifuging to separate the phases.

  • Quantification: Analyze the hexane (upper) phase by HPLC to quantify the amount of retinyl esters formed.

  • Data Analysis: Plot the percentage of LRAT activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Assay to Measure this compound's Effect on Retinoid Profiles

This protocol assesses how this compound modulates the levels of endogenous or exogenously supplied retinoids in a cellular context.

Materials:

  • A suitable cell line (e.g., HepG2 liver cells, ARPE-19 retinal pigment epithelial cells).

  • Cell culture medium and supplements.

  • This compound.

  • All-trans-retinol.

  • Lysis buffer.

  • Solvents for extraction (e.g., methanol, hexane).

  • HPLC or LC-MS/MS system for retinoid analysis.

Methodology:

  • Cell Culture: Plate cells and grow them to a desired confluency (e.g., 80-90%).

  • Treatment: Treat the cells with a specific concentration of this compound (e.g., at or above its IC₅₀) or vehicle control for a set duration (e.g., 24 hours). In parallel, a set of cells can be co-incubated with all-trans-retinol (e.g., 1 µM) to provide an ample supply of substrate.[10]

  • Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization.

  • Lysis and Extraction: Lyse the cells and extract the lipids and retinoids using an appropriate solvent system (e.g., methanol followed by hexane).

  • Quantification: Analyze the extract using HPLC or LC-MS/MS to measure the concentrations of all-trans-retinol, specific retinyl esters (e.g., retinyl palmitate), and all-trans-retinoic acid.

  • Data Analysis: Compare the retinoid levels in this compound-treated cells to the vehicle-treated control cells. Normalize data to total protein or cell number.

Experimental_Workflow cluster_invitro Protocol 1: In Vitro Assay cluster_cellular Protocol 2: Cellular Assay p1_start Prepare LRAT Enzyme Source & Reagents p1_inhibit Add this compound (Dose-Response) p1_start->p1_inhibit p1_react Add Retinol Substrate & Incubate p1_inhibit->p1_react p1_extract Quench & Extract Retinoids p1_react->p1_extract p1_analyze HPLC Analysis p1_extract->p1_analyze p1_end Calculate IC50 p1_analyze->p1_end p2_start Culture Cells to Confluency p2_treat Treat Cells with This compound +/- Retinol p2_start->p2_treat p2_harvest Harvest Cells p2_treat->p2_harvest p2_extract Lyse & Extract Retinoids p2_harvest->p2_extract p2_analyze LC-MS/MS Analysis p2_extract->p2_analyze p2_end Compare Retinoid Profiles p2_analyze->p2_end LRAT_Inhibition_Logic LratIN1 This compound LRAT LRAT Enzyme LratIN1->LRAT Inhibits Esterification Retinol Esterification (Storage) LRAT->Esterification Catalyzes RetinolPool Free Retinol Pool Esterification->RetinolPool Decreases RASynthesis Retinoic Acid Synthesis & Signaling RetinolPool->RASynthesis Substrate for

References

The Core of Retinoid Homeostasis: A Technical Guide to the Downstream Effects of LRAT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream effects of inhibiting Lecithin:retinol (B82714) acyltransferase (LRAT), a pivotal enzyme in retinoid metabolism. By catalyzing the esterification of retinol into retinyl esters, LRAT governs the storage and availability of retinol for its conversion into the biologically active metabolite, retinoic acid (RA). Consequently, the inhibition of LRAT presents a compelling therapeutic strategy across various fields, from dermatology and oncology to ophthalmology and hepatology. This document provides a comprehensive overview of the signaling pathways modulated by LRAT inhibition, summarizes key quantitative findings, and details the experimental methodologies employed in this area of research.

The Central Role of LRAT in Retinoid Metabolism

Lecithin:retinol acyltransferase (LRAT) is the primary enzyme responsible for the esterification of retinol (Vitamin A) into retinyl esters, the storage form of Vitamin A in the body.[1][2] This process is crucial for maintaining retinol homeostasis.[2] By sequestering retinol as retinyl esters, LRAT controls the amount of free retinol available for conversion to retinoic acid (RA), a potent signaling molecule that regulates gene transcription through retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] Inhibition of LRAT, therefore, leads to an increase in the pool of available retinol, subsequently boosting the synthesis of RA.[3] This fundamental mechanism underlies the diverse physiological and pathological consequences observed upon LRAT inhibition.

Key Signaling Pathways Modulated by LRAT Inhibition

The primary downstream effect of LRAT inhibition is the potentiation of retinoic acid signaling. This has significant implications for numerous cellular processes.

Retinoic Acid (RA) Signaling Pathway

Inhibition of LRAT directly enhances the retinoic acid signaling cascade. By preventing the esterification of retinol, more substrate is available for the two-step oxidation process that generates retinoic acid. This increased RA availability leads to the activation of RARs and RXRs, which in turn modulate the expression of a wide array of target genes.

LRAT LRAT Retinyl_Esters Retinyl Esters (Storage) LRAT->Retinyl_Esters Retinol Retinol Retinol->LRAT Retinoic_Acid Retinoic Acid (RA) Retinol->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Target_Genes Target Gene Expression RAR_RXR->Target_Genes Inhibitor LRAT Inhibitor Inhibitor->LRAT

Fig. 1: LRAT Inhibition and Retinoic Acid Signaling.
The Visual Cycle

LRAT is a critical enzyme in the canonical visual (retinoid) cycle, which is essential for vision.[5][6] It catalyzes the esterification of all-trans-retinol to all-trans-retinyl esters in the retinal pigment epithelium (RPE).[6][7] This is a crucial step for the subsequent isomerization to 11-cis-retinal (B22103), the chromophore of rhodopsin. Inhibition of LRAT disrupts this cycle, leading to a deficiency in 11-cis-retinal and subsequent retinal degeneration.[6][7]

all_trans_retinol all-trans-Retinol LRAT LRAT all_trans_retinol->LRAT all_trans_retinyl_esters all-trans-Retinyl Esters LRAT->all_trans_retinyl_esters RPE65 RPE65 all_trans_retinyl_esters->RPE65 eleven_cis_retinol 11-cis-Retinol RPE65->eleven_cis_retinol eleven_cis_retinal 11-cis-Retinal eleven_cis_retinol->eleven_cis_retinal Rhodopsin Rhodopsin eleven_cis_retinal->Rhodopsin Inhibitor LRAT Inhibitor Inhibitor->LRAT Holo_RBP Holo-RBP STRA6 STRA6 Receptor Holo_RBP->STRA6 JAK2 JAK2 STRA6->JAK2 LRAT LRAT LRAT->STRA6 Required for activation pJAK2 p-JAK2 JAK2->pJAK2 STAT5 STAT5 pJAK2->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Insulin_Signaling Insulin Signaling pSTAT5->Insulin_Signaling Inhibitor LRAT Inhibitor Inhibitor->LRAT Start Cell/Tissue Homogenization RNA_Isolation Total RNA Isolation Start->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (with specific primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis End Relative Gene Expression Data_Analysis->End Start Cell/Tissue Lysis Protein_Quant Protein Quantification (e.g., BCA assay) Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection End Protein Expression Level Detection->End

References

The Core Interactome of Lecithin:Retinol Acyltransferase (LRAT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecithin:retinol (B82714) acyltransferase (LRAT) is a pivotal enzyme in retinoid metabolism, primarily known for catalyzing the esterification of all-trans-retinol to all-trans-retinyl esters. This function is critical for the storage of vitamin A in tissues like the liver and is an indispensable step in the canonical visual cycle within the retinal pigment epithelium (RPE).[1][2] LRAT's role extends beyond simple esterification; it is a key node in a complex network of protein interactions that govern retinoid uptake, transport, and processing. Understanding the foundational interactions of LRAT is crucial for elucidating the mechanisms of vision, retinoid homeostasis, and the pathophysiology of related diseases, such as Leber congenital amaurosis (LCA) and retinitis pigmentosa.[3][4] This technical guide provides an in-depth overview of the core protein interactions of LRAT, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

LRAT Protein Interactions: A Quantitative Overview

The direct physical interactions of LRAT have been investigated through various methods, including high-throughput affinity-capture mass spectrometry. While extensive quantitative kinetic data for many of these interactions are not yet fully characterized in the literature, the available information on direct and functional interactions is summarized below.

Interacting ProteinGene NameOrganismExperimental EvidenceQuantitative Data (Binding Affinity, K_d)Functional Relationship
Direct Interactors (Physical Association)
NME2P1NME2P1HumanAffinity Capture-MS[3]Not ReportedPutative, under investigation.
ASB11ASB11HumanProximity Label-MS[5]Not ReportedPutative, under investigation.
CUL5CUL5HumanAffinity Capture-MSNot ReportedPutative, under investigation.
FAM13BFAM13BHumanAffinity Capture-MSNot ReportedPutative, under investigation.
HERC2HERC2HumanAffinity Capture-MSNot ReportedPutative, under investigation.
RNF41RNF41HumanAffinity Capture-MSNot ReportedPutative, under investigation.
TRIM21TRIM21HumanAffinity Capture-MSNot ReportedPutative, under investigation.
Key Functional Partners (Metabolic & Signaling)
RPE65RPE65MultipleCo-expression, Functional Assays[1][6]No direct binding affinity reported.[1]LRAT provides the all-trans-retinyl ester substrate for RPE65's isomerase activity.[1]
CRBP-IRBP1MultipleCrosslinking, Functional Assays[4]No direct binding affinity reported.CRBP-I delivers all-trans-retinol to LRAT for esterification.[4]
STRA6STRA6MultipleFunctional Assays, Co-expression[7][8]No direct physical interaction demonstrated.[9]LRAT's activity facilitates the uptake of retinol mediated by the STRA6 receptor.[7][8]
Retinol Dehydrogenases (e.g., RDH5, RDH10, RDH12)RDH5, RDH10, RDH12MultipleCo-expression, Pathway Analysis[10]Not ReportedPart of the same metabolic pathway (visual cycle); functional linkage.

Signaling and Metabolic Pathways Involving LRAT

LRAT is a membrane-bound protein located in the endoplasmic reticulum.[2] It plays a crucial role in two major pathways: the visual cycle in the retinal pigment epithelium and the STRA6-mediated retinol uptake and signaling pathway.

The Visual Cycle

In the RPE, LRAT is a key enzyme in the regeneration of 11-cis-retinal, the chromophore of visual pigments. It converts all-trans-retinol, transported from photoreceptors or the bloodstream, into all-trans-retinyl esters. These esters are then used by RPE65 as a substrate for isomerization to 11-cis-retinol.

Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment atROL all-trans-retinol LRAT LRAT atROL->LRAT Substrate atRE all-trans-retinyl esters LRAT->atRE Product RPE65 RPE65 atRE->RPE65 Substrate cisROL 11-cis-retinol RPE65->cisROL Product RDH 11-cis-RDH cisROL->RDH cisRAL 11-cis-retinal RDH->cisRAL Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) cisRAL->Rhodopsin To Photoreceptor metaII Metarhodopsin II (Opsin + all-trans-retinal) Rhodopsin->metaII Isomerization hv Light (hν) hv->Rhodopsin atRAL_photo all-trans-retinal metaII->atRAL_photo Release atROL_photo all-trans-retinol atRAL_photo->atROL_photo Reduction atROL_photo->atROL To RPE

A simplified diagram of the canonical visual cycle pathway.
STRA6-Mediated Retinol Uptake and Signaling

LRAT activity supports the function of the STRA6 receptor, which is responsible for transporting retinol from serum retinol-binding protein (RBP) into cells. By esterifying intracellular retinol, LRAT helps maintain a low concentration of free retinol, thus promoting a favorable gradient for continued uptake through STRA6. This functional coupling is also linked to a JAK/STAT signaling cascade initiated by the binding of holo-RBP to STRA6.[7]

STRA6_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space holoRBP holo-RBP (Retinol-Binding Protein + all-trans-retinol) STRA6 STRA6 Receptor holoRBP->STRA6 Binding atROL all-trans-retinol STRA6->atROL Transport JAK2 JAK2 STRA6->JAK2 Recruitment & Activation CRBPI CRBP-I atROL->CRBPI Binding LRAT_cyto LRAT (ER Membrane) CRBPI->LRAT_cyto Delivery atRE all-trans-retinyl esters (Storage) LRAT_cyto->atRE STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT nucleus Nucleus pSTAT->nucleus Translocation nucleus->nucleus

Functional coupling of LRAT with STRA6-mediated retinol uptake and signaling.

Experimental Protocols for Studying LRAT Interactions

The investigation of LRAT's protein interactions requires robust methodologies, particularly given its nature as a membrane-associated protein. Below are detailed protocols for key experimental approaches.

Co-Immunoprecipitation (Co-IP) for Endoplasmic Reticulum Proteins

This protocol is adapted for the study of interactions involving ER-resident proteins like LRAT.

1. Cell Lysis and ER Fractionation:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors).

  • Allow cells to swell on ice for 15-20 minutes.

  • Lyse cells using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER).

  • Resuspend the microsomal pellet in a mild, non-denaturing lysis buffer containing a non-ionic detergent suitable for membrane proteins (e.g., 1% NP-40 or digitonin (B1670571) in 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

  • Incubate on a rotator for 30-60 minutes at 4°C to solubilize membrane proteins.

  • Centrifuge at high speed to pellet insoluble debris. The supernatant contains the solubilized ER proteins.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the primary antibody specific to the bait protein (e.g., anti-LRAT) and incubate overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

3. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting with antibodies against the suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis & ER Fractionation start->lysis solubilization Solubilization of ER Proteins lysis->solubilization preclear Pre-clearing Lysate solubilization->preclear ip Immunoprecipitation with Bait Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elution Elution of Protein Complex wash->elution analysis Analysis: Western Blot or Mass Spectrometry elution->analysis

References

Lrat-IN-1: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial biochemical characterization of Lrat-IN-1, a known inhibitor of Lecithin (B1663433):retinol (B82714) acyltransferase (LRAT). The information is compiled from publicly available scientific literature and supplier technical data.

Introduction

This compound has been identified as an inhibitor of Lecithin:retinol acyltransferase (LRAT), an enzyme crucial for the esterification of retinol (Vitamin A) into retinyl esters. This process is a key step in the storage and metabolism of Vitamin A. By inhibiting LRAT, this compound increases the bioavailability of retinol in tissues such as the skin, which is being explored for its potential anti-aging effects.[1]

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against LRAT.

CompoundTargetIC50 (μM)Source
This compoundLecithin:retinol acyltransferase (LRAT)21.1[1]

Mechanism of Action

This compound functions as a competitive inhibitor of LRAT. It interferes with the enzymatic process that transfers an acyl group from lecithin to retinol, thereby preventing the formation of retinyl esters. This leads to an accumulation of free retinol within the cell, which can then be converted to its active metabolite, retinoic acid, or exert other biological effects.

Signaling Pathway

The following diagram illustrates the role of LRAT in the retinol metabolism pathway and the inhibitory action of this compound.

Retinol_Metabolism Retinol Metabolism and Inhibition by this compound cluster_cell Cell Retinol Retinol LRAT LRAT (Lecithin:retinol acyltransferase) Retinol->LRAT Substrate Retinoic_Acid Retinoic Acid (Active Metabolite) Retinol->Retinoic_Acid Conversion Retinyl_Ester Retinyl Ester (Storage) LRAT->Retinyl_Ester Catalyzes Lrat_IN_1 This compound Lrat_IN_1->LRAT Inhibits Lecithin Lecithin Lecithin->LRAT Acyl Donor

Inhibition of Retinol Esterification by this compound.

Experimental Protocols

While the specific experimental protocols for the initial characterization of this compound are not publicly detailed in the primary literature, a representative biochemical assay protocol for determining LRAT inhibition can be constructed based on established methodologies.

Representative Biochemical LRAT Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified Lecithin:retinol acyltransferase (LRAT).

Materials:

  • Purified recombinant LRAT enzyme

  • All-trans-retinol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable lecithin substrate

  • This compound

  • Assay Buffer: e.g., 100 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM dithiothreitol (B142953) (DTT)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • Hexane (B92381) and Ethanol for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of all-trans-retinol in ethanol.

    • Prepare liposomes containing the lecithin substrate (e.g., DOPC) in the assay buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution to test a range of concentrations.

    • Dilute the purified LRAT enzyme to the desired concentration in assay buffer containing BSA.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, retinol solution, and lecithin liposomes.

    • Add the this compound solution at various concentrations (or DMSO for the control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the diluted LRAT enzyme solution.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ethanol.

    • Extract the retinoids by adding a known volume of hexane, vortexing vigorously, and centrifuging to separate the phases.

    • Carefully collect the upper hexane layer containing the retinyl esters and unreacted retinol.

  • Analysis by HPLC:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the retinoids using a suitable column (e.g., a C18 column) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

    • Detect the separated retinyl ester and retinol peaks using a UV detector at an appropriate wavelength (e.g., 325 nm).

  • Data Analysis:

    • Quantify the amount of retinyl ester formed by integrating the area under the corresponding peak in the chromatogram.

    • Calculate the percentage of LRAT inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial characterization of an enzyme inhibitor like this compound.

Inhibitor_Characterization_Workflow Enzyme Inhibitor Discovery and Characterization Workflow cluster_discovery Discovery Phase cluster_characterization Initial Characterization Phase cluster_further_dev Further Development Screening High-Throughput Screening or Rational Design Hit_ID Hit Identification Screening->Hit_ID Biochem_Assay Biochemical Assay (e.g., LRAT inhibition assay) Hit_ID->Biochem_Assay IC50 IC50 Determination Biochem_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., Retinol Esterification in Keratinocytes) IC50->Cell_Assay Cell_Tox Cellular Toxicity Assessment Cell_Assay->Cell_Tox Lead_Opt Lead Optimization Cell_Tox->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

Methodological & Application

Lrat-IN-1 Experimental Protocol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lrat-IN-1 is a potent inhibitor of Lecithin:Retinol (B82714) Acyltransferase (LRAT), the primary enzyme responsible for the esterification of retinol (Vitamin A) into retinyl esters for storage within cells.[1][2] By blocking this enzymatic activity, this compound increases the intracellular pool of free retinol, making it more available for conversion to its active metabolite, retinoic acid, or for other biological functions. This mechanism of action makes this compound a valuable tool for studying the physiological roles of retinol and for developing therapeutics targeting retinol metabolism, particularly in the fields of dermatology and oncology.

The primary application of this compound in in vitro studies is to investigate the downstream cellular effects of increased intracellular retinol availability. These effects can include, but are not limited to, modulation of gene expression, alterations in cell proliferation and differentiation, and the synthesis of extracellular matrix proteins such as collagen. One of the key signaling pathways influenced by retinol metabolism is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, LRAT activity has been linked to the STRA6-mediated activation of the JAK2/STAT5 pathway. Therefore, this compound can be used to probe the intricate relationship between retinol metabolism and cellular signaling cascades.

This document provides detailed protocols for utilizing this compound in in vitro settings to assess its impact on LRAT activity, collagen production, and the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for LRAT inhibitors.

CompoundTargetIC50 (μM)Reference
This compound (compound 1)LRAT21.1[1][2]
DECS-(D,L)-F(3AMD- Pzd(N-SO2Me) (compound 2)LRAT32.7

Table 1: Inhibitory activity of this compound and a related compound against Lecithin:Retinol Acyltransferase (LRAT).

Experimental Protocols

In Vitro LRAT Activity Assay in Cultured Cells

This protocol describes how to measure the inhibitory effect of this compound on LRAT activity in a cell-based assay by quantifying the levels of retinol and retinyl esters using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Human dermal fibroblasts or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Retinol

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Hexane (B92381)

  • Ethanol

  • Mobile phase for HPLC (e.g., acetonitrile/water mixture)

  • HPLC system with a UV detector

Procedure:

  • Cell Culture and Treatment:

    • Seed human dermal fibroblasts in 6-well plates at a density of 2 x 10^5 cells/well and culture overnight.

    • The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 μM). Pre-incubate for 1 hour.

    • Add retinol (final concentration of 10 μM) to each well and incubate for 4 hours.

  • Cell Lysis and Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 200 μL of ethanol.

    • Add 1 mL of hexane to the cell suspension, vortex vigorously for 1 minute, and centrifuge at 16,000 x g for 5 minutes.

    • Carefully collect the upper hexane layer containing the retinoids.

  • HPLC Analysis:

    • Dry the hexane extract under a stream of nitrogen.

    • Reconstitute the dried residue in 100 μL of the mobile phase.

    • Inject an aliquot of the sample into the HPLC system.

    • Separate retinol and retinyl esters using a C18 column and an isocratic mobile phase (e.g., acetonitrile:water, 85:15 v/v) at a flow rate of 1 mL/min.

    • Detect the retinoids by UV absorbance at 325 nm.

    • Quantify the amounts of retinol and retinyl esters by comparing the peak areas to those of known standards.

  • Data Analysis:

    • Calculate the percentage of retinol esterification for each treatment condition: (Area of Retinyl Esters / (Area of Retinol + Area of Retinyl Esters)) * 100.

    • Plot the percentage of esterification against the concentration of this compound to determine the IC50 value.

Quantification of Collagen Production in Cell Culture

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of this compound on collagen type I synthesis in cultured fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium

  • This compound

  • Retinol

  • Collagen Type I ELISA Kit

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed fibroblasts in 24-well plates at a density of 5 x 10^4 cells/well and culture until they reach 80-90% confluency.

    • Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 μM) in the presence of a fixed concentration of retinol (e.g., 1 μM) for 48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant, which contains the secreted collagen.

    • Centrifuge the supernatant at 2,000 x g for 10 minutes to remove any cellular debris.

  • ELISA Assay:

    • Perform the Collagen Type I ELISA according to the manufacturer's instructions.

    • Briefly, add the collected supernatants and standards to the wells of the collagen-coated microplate and incubate.

    • Wash the wells and add the detection antibody.

    • After another incubation and washing step, add the substrate solution and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided collagen standards.

    • Determine the concentration of collagen in each sample by interpolating from the standard curve.

    • Normalize the collagen concentration to the cell number or total protein content of the corresponding well.

Western Blot Analysis of JAK/STAT Signaling Pathway

This protocol describes the investigation of this compound's effect on the phosphorylation status of key proteins in the JAK/STAT signaling pathway, such as JAK2 and STAT5, using Western blotting.

Materials:

  • Human keratinocytes or other relevant cell line

  • Cell culture medium

  • This compound

  • Retinol

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT5, anti-total-STAT5, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Treat cells with this compound and retinol as described in the previous protocols for a shorter time course suitable for detecting phosphorylation events (e.g., 15, 30, 60 minutes).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Scrape the cell lysate and transfer to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.

Visualizations

LRAT_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis start Seed Cells treatment Treat with this compound and Retinol start->treatment lrat_assay LRAT Activity Assay (HPLC) treatment->lrat_assay Measure Retinol & Retinyl Esters collagen_assay Collagen Production (ELISA) treatment->collagen_assay Quantify Secreted Collagen wb_assay JAK/STAT Signaling (Western Blot) treatment->wb_assay Analyze Protein Phosphorylation ic50 Determine IC50 lrat_assay->ic50 collagen_quant Quantify Collagen Levels collagen_assay->collagen_quant phos_quant Quantify Phosphorylation wb_assay->phos_quant

Experimental workflow for in vitro studies with this compound.

LRAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus Retinol Retinol LRAT LRAT Retinol->LRAT Substrate RetinoicAcid Retinoic Acid Retinol->RetinoicAcid Conversion JAK2 JAK2 Retinol->JAK2 Modulates via STRA6 (not shown) LratIN1 This compound LratIN1->LRAT Inhibition RetinylEster Retinyl Ester (Storage) LRAT->RetinylEster Esterification GeneExpression Gene Expression (e.g., Collagen) RetinoicAcid->GeneExpression Nucleus Nucleus STAT5 STAT5 JAK2->STAT5 Phosphorylates pJAK2 p-JAK2 JAK2->pJAK2 pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Nucleus Translocation Nucleus->GeneExpression Transcription

Proposed signaling pathway of this compound action.

References

Application Notes and Protocols for Lrat-IN-1 in Cultured Retinal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecithin:retinol (B82714) acyltransferase (LRAT) is a critical enzyme in the visual cycle, responsible for the esterification of all-trans-retinol to all-trans-retinyl esters in the retinal pigment epithelium (RPE). This process is essential for the storage of retinol and for providing the substrate for the subsequent isomerization step in the regeneration of the visual chromophore, 11-cis-retinal.[1] Dysregulation of the visual cycle is implicated in various retinal diseases.

Lrat-IN-1 is a potent inhibitor of LRAT, with a reported IC50 of 21.1 μM in biochemical assays.[2] By blocking LRAT, this compound is expected to increase the intracellular concentration of all-trans-retinol and decrease the formation of retinyl esters. This modulation of the retinoid pathway offers a valuable tool for studying the roles of retinol and its esters in retinal cell physiology and pathology. These application notes provide detailed protocols for the use of this compound in cultured retinal cells, including methods for assessing its effects on cell viability and retinoid metabolism.

Data Presentation

Table 1: Summary of this compound Properties and Recommended Assay Conditions

ParameterValue/RecommendationSource(s)
Target Lecithin:retinol acyltransferase (LRAT)[2]
IC50 (biochemical assay) 21.1 μM[2]
Recommended Cell Line ARPE-19 (human retinal pigment epithelial cell line)[3][4]
Recommended Starting Concentration Range for Cellular Assays 1 - 50 μMInferred from IC50
Recommended Incubation Time 4 - 24 hoursGeneral cell culture practice
Primary Endpoint Assay Quantification of intracellular retinol and retinyl esters by HPLC[3][5][6]
Secondary Endpoint Assay Cell Viability (e.g., MTT or LDH assay)[4][7][8]

Experimental Protocols

Cell Culture of ARPE-19 Cells

The ARPE-19 cell line is a commonly used model for studying the RPE and the visual cycle.[3][4]

Materials:

  • ARPE-19 cells

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

Protocol:

  • Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculture the cells when they reach 80-90% confluency.

  • For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates for HPLC analysis, 96-well plates for viability assays) and allow them to adhere and reach the desired confluency (typically 70-80%).

Treatment of Cultured Retinal Cells with this compound

This protocol provides a general guideline for treating ARPE-19 cells with this compound. Optimal concentrations and incubation times should be determined empirically for each specific experimental question.

Materials:

  • Cultured ARPE-19 cells

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • All-trans-retinol (stock solution in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • Cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Prepare a working solution of all-trans-retinol in cell culture medium (a typical concentration to challenge the system is 10 µM).[9]

  • Remove the existing medium from the cultured cells.

  • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Pre-incubate the cells with this compound for a period of time (e.g., 1 hour) to allow for cellular uptake and target engagement.

  • After the pre-incubation, add the all-trans-retinol working solution to the wells.

  • Incubate the cells for the desired experimental duration (e.g., 4, 12, or 24 hours).

  • After incubation, proceed with the desired downstream analysis (e.g., HPLC analysis of retinoids or cell viability assay).

Quantification of Intracellular Retinol and Retinyl Esters by HPLC

This protocol is essential for determining the direct biochemical effect of this compound on its target.

Materials:

  • Treated ARPE-19 cells

  • Phosphate-buffered saline (PBS)

  • Hexane (B92381)

  • Ethanol

  • Internal standard (e.g., retinyl acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Protocol:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in PBS and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in a known volume of PBS.

  • Add a known amount of internal standard (e.g., retinyl acetate) to each sample for normalization.

  • Extract the retinoids by adding a mixture of hexane and ethanol (e.g., 2:1 v/v). Vortex vigorously and centrifuge to separate the phases.[5][6]

  • Collect the upper hexane phase containing the retinoids and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the retinoids using a C18 reverse-phase column with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in water).[3][5][6]

  • Detect retinol and retinyl esters by their absorbance at 325 nm.[5][6]

  • Quantify the amounts of retinol and retinyl esters by comparing their peak areas to those of known standards and normalizing to the internal standard and total protein content.

Cell Viability Assay (MTT Assay)

This assay is crucial for assessing the potential cytotoxicity of this compound.

Materials:

  • ARPE-19 cells in a 96-well plate treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • After the desired incubation period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express the cell viability as a percentage of the vehicle-treated control cells.

Visualizations

LRAT_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis ARPE19 ARPE-19 Cells Culture Culture to desired confluency ARPE19->Culture LratIN1 Add this compound (or vehicle) Culture->LratIN1 Retinol Add all-trans-retinol LratIN1->Retinol Incubate Incubate (4-24h) Retinol->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability HPLC HPLC Analysis of Retinoids Incubate->HPLC

Caption: Experimental workflow for treating cultured retinal cells with this compound.

Retinoid_Pathway_Inhibition Retinol All-trans-retinol LRAT LRAT Retinol->LRAT Esterification RetinylEsters All-trans-retinyl esters (Storage) LRAT->RetinylEsters RPE65 RPE65 RetinylEsters->RPE65 Isomerization cisRetinol 11-cis-retinol RPE65->cisRetinol LratIN1 This compound LratIN1->LRAT Inhibition

Caption: Simplified retinoid pathway showing the inhibitory action of this compound on LRAT.

Downstream_Consequences LratIN1 This compound Inhibition of LRAT Retinol_up ↑ All-trans-retinol LratIN1->Retinol_up RetinylEsters_down ↓ All-trans-retinyl esters LratIN1->RetinylEsters_down RAR_RXR RAR/RXR Activation Retinol_up->RAR_RXR Potential for increased retinoic acid synthesis VisualCycle_down ↓ Visual Cycle Substrate RetinylEsters_down->VisualCycle_down GeneExpression Altered Gene Expression RAR_RXR->GeneExpression

Caption: Potential downstream consequences of LRAT inhibition by this compound.

References

Application Notes and Protocols for Lrat-IN-1 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lrat-IN-1 is a potent inhibitor of Lecithin:retinol (B82714) acyltransferase (LRAT), the primary enzyme responsible for the esterification of retinol to retinyl esters. By inhibiting LRAT, this compound increases the bioavailability of retinol in tissues, which can then be converted to its active metabolite, retinoic acid. This mechanism holds promise for applications in dermatology, particularly in anti-aging treatments, by enhancing the effects of retinol on collagen synthesis. This document provides a summary of the known characteristics of this compound and detailed, hypothetical protocols for its investigation in animal studies, designed to guide researchers in the absence of published in vivo data.

Introduction to this compound

This compound is a compound identified as a retinol acyltransferase (LRAT) inhibitor with an IC50 of 21.1 μM.[1][2] Its primary mechanism of action is the inhibition of the conversion of retinol to retinyl esters, thereby increasing the local concentration of free retinol.[1][2] This elevated retinol level can lead to increased production of retinoic acid, which in turn stimulates fibroblasts to synthesize collagen and inhibits collagen-degrading enzymes.[3] Research has primarily focused on its potential as a cosmetic ingredient to boost the anti-aging effects of retinol on the skin.[1][2] An ex vivo study on human skin has demonstrated that this compound, in combination with retinol, leads to a significant and synergistic increase in collagen III staining in the dermis.[2][3]

Signaling Pathway of LRAT in Retinoid Metabolism

The following diagram illustrates the role of LRAT in the retinoid metabolic pathway and the mechanism of action for this compound.

LRAT_Pathway Retinol Retinol (Vitamin A) LRAT LRAT (Lecithin:retinol acyltransferase) Retinol->LRAT Substrate Retinoic_Acid Retinoic Acid (Active form) Retinol->Retinoic_Acid Oxidation Retinyl_Esters Retinyl Esters (Storage form) LRAT->Retinyl_Esters Esterification Lrat_IN_1 This compound Lrat_IN_1->LRAT Inhibition RAR Retinoic Acid Receptors (RARs) Retinoic_Acid->RAR Activation Gene_Expression Target Gene Expression (e.g., Collagen synthesis) RAR->Gene_Expression Regulation

Mechanism of this compound in the retinoid signaling pathway.

Quantitative Data Summary

Currently, there is no publicly available in vivo dosage or pharmacokinetic data for this compound in animal models. The table below summarizes the available in vitro data.

ParameterValueSpecies/SystemReference
IC50 21.1 μMBiochemical Assay[1][2]
Observed Effect Increased Collagen III stainingEx vivo human skin[2][3]

Proposed Experimental Protocols for Animal Studies

The following protocols are hypothetical and intended to serve as a starting point for in vivo investigations of this compound. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Protocol 1: Topical Administration for Dermatological Applications

This protocol is designed to evaluate the efficacy of this compound in a topical formulation on animal skin, mimicking its intended cosmetic use.

Objective: To assess the effect of topical this compound on skin histology and collagen production in a rodent model.

Animal Model: SKH-1 hairless mice or Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., ethanol, propylene (B89431) glycol, or a standard cream base)

  • Retinol (for combination studies)

  • Topical application tools (e.g., micropipette, sterile swabs)

  • Anesthesia (e.g., isoflurane)

  • Biopsy punch

  • Histology reagents

  • ELISA kits for collagen quantification

Experimental Workflow:

Topical_Workflow acclimatization Animal Acclimatization (1 week) grouping Randomization into Groups (n=8-10 per group) acclimatization->grouping treatment Daily Topical Application (4-12 weeks) grouping->treatment monitoring Weekly Monitoring (Skin irritation, body weight) treatment->monitoring euthanasia Euthanasia and Tissue Collection treatment->euthanasia monitoring->treatment analysis Histological and Biochemical Analysis euthanasia->analysis

Workflow for topical administration of this compound.

Procedure:

  • Formulation Preparation: Prepare topical formulations of this compound at various concentrations (e.g., 0.1%, 0.5%, 1% w/v) in the chosen vehicle. A vehicle-only control group and a positive control group (e.g., retinol 0.1%) should be included.

  • Animal Grouping: Randomly assign animals to treatment groups.

  • Dosing: Once daily, apply a fixed volume (e.g., 100-200 µL) of the formulation to a designated area on the dorsal skin of the animals.

  • Monitoring: Observe the animals daily for any signs of skin irritation, such as erythema or edema. Record body weights weekly.

  • Tissue Collection: At the end of the study period, euthanize the animals and collect skin samples from the treated area using a biopsy punch.

  • Analysis:

    • Histology: Process skin samples for histological analysis (e.g., H&E staining for skin thickness, Masson's trichrome staining for collagen).

    • Biochemical Analysis: Homogenize a portion of the skin tissue to quantify collagen levels using an ELISA kit.

Protocol 2: Systemic Administration for Pharmacokinetic and Efficacy Studies

This protocol is designed to assess the systemic effects and pharmacokinetic profile of this compound.

Objective: To determine the pharmacokinetic parameters of this compound and evaluate its systemic effects on retinoid metabolism.

Animal Model: Sprague-Dawley rats or C57BL/6 mice.

Materials:

  • This compound

  • Vehicle for chosen route (e.g., sterile saline with a solubilizing agent for injection, corn oil for oral gavage)

  • Administration equipment (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS for bioanalysis

Experimental Workflow:

Systemic_Workflow acclimatization Animal Acclimatization and Fasting dosing Single Dose Administration (Oral Gavage or IV) acclimatization->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling tissue_collection Euthanasia and Organ Collection (optional) dosing->tissue_collection analysis LC-MS/MS Analysis of Plasma and Tissues sampling->analysis tissue_collection->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling

Workflow for systemic administration and PK analysis.

Procedure:

  • Dose Preparation: Prepare a solution or suspension of this compound in the appropriate vehicle. A suggested starting dose range for oral administration could be 10-100 mg/kg, and for intravenous administration, 1-10 mg/kg. These are hypothetical ranges and must be determined through pilot studies.

  • Administration: Administer a single dose of this compound to the animals via the chosen route (e.g., oral gavage or intravenous injection).

  • Blood Collection: Collect blood samples at predetermined time points.

  • Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Efficacy Assessment (Optional): In a separate cohort, administer this compound daily for a set period (e.g., 1-4 weeks). At the end of the treatment, collect tissues such as liver and skin to measure retinol and retinyl ester levels to confirm the in vivo inhibition of LRAT.

Conclusion

This compound is a promising LRAT inhibitor with potential applications in dermatology. While current data is limited to in vitro and ex vivo studies, the proposed protocols provide a framework for initiating in vivo research to evaluate its efficacy, safety, and pharmacokinetic profile. It is imperative for researchers to conduct preliminary dose-finding and toxicity studies to establish appropriate and safe dosing regimens for their specific animal models and research questions.

References

Application Note: Quantification of Retinol Levels Following Treatment with LRAT Inhibitor LRAT-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for measuring retinol (B82714) levels in biological samples, specifically ocular tissue, following the inhibition of Lecithin:retinol acyltransferase (LRAT) by LRAT-IN-1.

Introduction and Principle

Vitamin A (all-trans-retinol) is a crucial component for numerous physiological processes, most notably vision.[1] The visual cycle, a series of enzymatic reactions, regenerates the chromophore 11-cis-retinal, which is essential for light detection in photoreceptor cells.[2][3] A key enzyme in this pathway, located in the retinal pigment epithelium (RPE), is Lecithin:retinol acyltransferase (LRAT).[2][4] LRAT catalyzes the esterification of all-trans-retinol into all-trans-retinyl esters.[4][5] This reaction is critical for two main reasons: it creates a storage form of vitamin A in the eye and it produces the necessary substrate for the isomerase RPE65, the next enzyme in the cycle.[2][4][6]

This compound is a pharmacological inhibitor of the LRAT enzyme.[7] By blocking LRAT activity, this compound prevents the conversion of retinol to retinyl esters. Consequently, treatment with this compound is expected to cause an accumulation of its substrate, all-trans-retinol, and a corresponding decrease in the product, all-trans-retinyl esters. Measuring this shift is a primary method for confirming the inhibitor's efficacy and understanding its downstream biological effects.

The most robust and widely used analytical technique for the separation and quantification of retinol and its esters from complex biological matrices is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10][11][12] This method offers high sensitivity, accuracy, and the ability to resolve different retinoid isomers.[10] The following protocols are based on a reverse-phase HPLC-UV methodology.

The Visual Cycle and LRAT Inhibition

The following diagram illustrates the classical visual cycle pathway within the retinal pigment epithelium (RPE) and highlights the specific point of action for the LRAT inhibitor.

Visual_Cycle_Inhibition cluster_ROS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) atRAL_Opsin All-trans-Retinal (from Opsin) atROL_ROS All-trans-Retinol atRAL_Opsin->atROL_ROS RDH atROL_RPE All-trans-Retinol atROL_ROS->atROL_RPE Transport (IRBP) LRAT LRAT atROL_RPE->LRAT atRE All-trans-Retinyl Esters LRAT->atRE RPE65 RPE65 atRE->RPE65 cROL 11-cis-Retinol RPE65->cROL RDH5 RDH5 cROL->RDH5 cRAL 11-cis-Retinal cRAL->atRAL_Opsin Transport to Photoreceptor & Opsin Binding RDH5->cRAL Inhibitor This compound Inhibitor->LRAT Experimental_Workflow A 1. Sample Collection (e.g., Mouse Ocular Tissue) B 2. Tissue Homogenization (in PBS buffer) A->B C 3. Add Internal Standard (e.g., Retinyl Acetate) B->C D 4. Liquid-Liquid Extraction (using Hexane) C->D E 5. Phase Separation (Centrifugation) D->E F 6. Collect Organic Phase E->F G 7. Evaporate to Dryness (under Nitrogen stream) F->G H 8. Reconstitute in Mobile Phase G->H I 9. HPLC-UV Analysis (Detection at 325 nm) H->I J 10. Data Quantification (vs. Standard Curve) I->J Logical_Relationship A This compound Treatment B LRAT Enzyme Activity A->B Decreases C Retinol (Substrate) Level B->C Leads to Increase In D Retinyl Ester (Product) Level B->D Leads to Decrease In

References

Application Notes and Protocols for Lrat-IN-1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecithin:retinol (B82714) acyltransferase (LRAT) is a critical enzyme in the metabolism of vitamin A, catalyzing the esterification of retinol to retinyl esters. This process is a key step in the storage and metabolism of retinol. Inhibition of LRAT presents a promising therapeutic strategy for various applications, including in cosmetics for its anti-aging effects by increasing the bioavailability of retinol in the skin. Lrat-IN-1 has been identified as an inhibitor of LRAT with a reported IC50 of 21.1 μM.[1] These application notes provide a detailed protocol for the use of this compound in a high-throughput screening (HTS) assay to identify and characterize LRAT inhibitors.

Introduction

The retinoid signaling pathway, initiated by the uptake of retinol (Vitamin A), plays a crucial role in various physiological processes, including vision, immune function, and cellular differentiation. A key regulatory step in this pathway is the esterification of retinol into retinyl esters for storage, a reaction catalyzed by Lecithin:retinol acyltransferase (LRAT). By inhibiting LRAT, compounds like this compound can modulate the levels of available retinol, which can then be converted to its active metabolite, retinoic acid, to exert its biological effects. The development of robust high-throughput screening assays for LRAT inhibitors is essential for the discovery of new chemical entities with therapeutic or cosmetic potential. This document outlines a detailed protocol for a fluorescence-based HTS assay to assess the inhibitory activity of compounds against LRAT, using this compound as a reference inhibitor.

Signaling Pathway

The following diagram illustrates the simplified retinoid signaling pathway, highlighting the role of LRAT.

Retinoid Signaling Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Retinol_Blood Retinol (in blood) Retinol_Cell Retinol Retinol_Blood->Retinol_Cell Uptake LRAT LRAT Retinol_Cell->LRAT Substrate Retinaldehyde Retinaldehyde Retinol_Cell->Retinaldehyde Oxidation Retinyl_Esters Retinyl Esters (Storage) LRAT->Retinyl_Esters Esterification Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activation Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Modulation Lrat_IN_1 This compound Lrat_IN_1->LRAT Inhibition HTS Experimental Workflow HTS Experimental Workflow Start Start Compound_Plating 1. Compound Plating: - Add 1 µL of test compounds, This compound, or DMSO to wells Start->Compound_Plating Enzyme_Addition 2. Enzyme Addition: - Add 20 µL of LRAT enzyme solution to all wells Compound_Plating->Enzyme_Addition Pre_incubation 3. Pre-incubation: - Incubate for 15 min at RT to allow compound binding Enzyme_Addition->Pre_incubation Substrate_Addition 4. Reaction Initiation: - Add 20 µL of substrate mix (fluorescent substrate + lecithin) Pre_incubation->Substrate_Addition Incubation 5. Reaction Incubation: - Incubate for 60 min at 37°C in the dark Substrate_Addition->Incubation Fluorescence_Reading 6. Fluorescence Reading: - Read fluorescence intensity on a plate reader Incubation->Fluorescence_Reading Data_Analysis 7. Data Analysis: - Calculate % inhibition - Determine IC50 values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Lecithin:Retinol Acyltransferase (LRAT) Activity Assay Using a Specific Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the enzymatic activity of Lecithin (B1663433):Retinol (B82714) Acyltransferase (LRAT) and for evaluating the potency of specific inhibitors. LRAT is a key enzyme in vitamin A metabolism, catalyzing the esterification of all-trans-retinol into retinyl esters, the storage form of vitamin A.[1][2][3] Inhibition of LRAT is a therapeutic strategy for various conditions, including certain skin disorders and cancers, by modulating retinoid signaling pathways.[4][5][6]

Core Principles

The LRAT activity assay is based on the enzymatic transfer of an acyl group from a lecithin donor, typically dipalmitoylphosphatidylcholine (DPPC), to all-trans-retinol.[7] The reaction product, a retinyl ester, can be quantified to determine the rate of the enzymatic reaction. The inhibitory potential of a compound is assessed by measuring the reduction in LRAT activity in its presence.

Data Presentation

Inhibitor Activity Profile

The following table summarizes the inhibitory activity of known LRAT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Inhibitor NameIC50 (µM)Notes
LRAT-IN-121.1A potent inhibitor investigated for its anti-aging effects in cosmetics by increasing available retinol in the skin.[8]
13-desmethyl-13,14-dihydro-all-trans-retinyl trifluoroacetate11.4 (Ki)A potent and reversible dead-end inhibitor, competitive with respect to DPPC and uncompetitive with respect to all-trans-retinol.[7]
Triacsin C~0.5While a known inhibitor of acyl-CoA synthetases, it has also been shown to be a potent competitive inhibitor of RPE65.[9]

Signaling Pathway

Lecithin:Retinol Acyltransferase (LRAT) plays a crucial role in the broader retinoid signaling pathway. By converting all-trans-retinol to all-trans-retinyl esters, LRAT controls the amount of retinol available for conversion to the active signaling molecule, all-trans-retinoic acid (atRA). atRA, in turn, binds to nuclear receptors (RAR and RXR) to regulate the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.[10][11]

LRAT_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Retinol All-trans-Retinol LRAT LRAT Retinol->LRAT Esterification ADH ADH Retinol->ADH Oxidation RetinylEster All-trans-Retinyl Ester (Storage) LRAT->RetinylEster Retinaldehyde All-trans-Retinaldehyde ADH->Retinaldehyde RALDH RALDH Retinaldehyde->RALDH Oxidation atRA All-trans-Retinoic Acid (atRA) RALDH->atRA RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to GeneTranscription Target Gene Transcription RARE->GeneTranscription Regulates Inhibitor LRAT Inhibitor Inhibitor->LRAT Inhibits

Caption: The retinoid signaling pathway illustrating the central role of LRAT.

Experimental Protocols

LRAT Activity Assay Protocol

This protocol is adapted from established methods for measuring LRAT activity in vitro.[12]

Materials:

  • Enzyme Source: Purified truncated LRAT (tLRAT) expressed in E. coli or microsomal fractions from tissues expressing LRAT.[12]

  • Substrates:

    • All-trans-retinol (Vitamin A)

    • Dipalmitoylphosphatidylcholine (DPPC) or other suitable lecithin substrate.

  • Buffer: 10 mM Tris-HCl, pH 8.0.[12]

  • Additives: 1 mM Dithiothreitol (DTT), 1% Bovine Serum Albumin (BSA).[12]

  • Inhibitor: Specific LRAT inhibitor of interest (e.g., this compound).

  • Solvent: Dimethylformamide (DMF) or ethanol (B145695) for dissolving retinol and inhibitors.

  • Quenching Solution: Ice-cold ethanol.

  • Extraction Solvent: Hexane (B92381).

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of all-trans-retinol in DMF or ethanol. Handle under subdued light to prevent photo-isomerization.

    • Prepare liposomes of DPPC by sonication of a lipid film in 10 mM Tris-HCl buffer, pH 8.0.[12]

    • Prepare a stock solution of the LRAT inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer containing Tris-HCl, DTT, and BSA.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, the enzyme source (e.g., 10 µg of purified GST-tLRAT protein), and the desired concentration of the LRAT inhibitor.[12]

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrates: all-trans-retinol (final concentration, e.g., 10 µM) and DPPC liposomes.[12] The final reaction volume is typically 200 µL.[12]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an excess of ice-cold ethanol.

    • Extract the retinyl esters by adding hexane, vortexing vigorously, and centrifuging to separate the phases.

    • Carefully collect the upper hexane layer containing the retinyl esters.

  • Quantification by HPLC:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

    • Inject the sample into an HPLC system equipped with a normal-phase column.

    • Monitor the elution of retinyl esters using a UV detector at a wavelength of 325 nm.

    • Quantify the amount of retinyl ester formed by comparing the peak area to a standard curve of known concentrations of the retinyl ester.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (e.g., in pmol of retinyl ester formed per minute per mg of protein).

    • To determine the IC50 of the inhibitor, perform the assay with a range of inhibitor concentrations.

    • Plot the percentage of LRAT activity inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Prepare Reagents: - Assay Buffer - Substrates (Retinol, DPPC) - Inhibitor Stock ReactionSetup Set up Reaction Mixture: - Buffer - Enzyme (LRAT) - Inhibitor (or vehicle) ReagentPrep->ReactionSetup Preincubation Pre-incubate at 37°C ReactionSetup->Preincubation ReactionStart Initiate Reaction: Add Substrates Preincubation->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation Termination Terminate Reaction (Ice-cold Ethanol) Incubation->Termination Extraction Extract Retinyl Esters (Hexane) Termination->Extraction HPLC Quantify by HPLC Extraction->HPLC DataAnalysis Data Analysis: - Calculate Reaction Rate - Determine IC50 HPLC->DataAnalysis

Caption: A streamlined workflow for the LRAT activity and inhibition assay.

Conclusion

This application note provides a comprehensive guide for conducting LRAT activity assays and evaluating the efficacy of its inhibitors. The detailed protocol, data presentation format, and visual diagrams are intended to facilitate the implementation of this assay in research and drug development settings. Accurate and reproducible measurement of LRAT activity is crucial for understanding its physiological roles and for the development of novel therapeutic agents targeting the retinoid signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lrat-IN-1 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Lrat-IN-1 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of Lecithin:retinol (B82714) acyltransferase (LRAT) with an IC50 of 21.1 μM.[1][2] LRAT is an enzyme that catalyzes the esterification of retinol into retinyl esters, which is a crucial step in the storage and metabolism of vitamin A.[3][4][5] By inhibiting LRAT, this compound prevents the formation of retinyl esters, leading to an increase in available retinol.[1][2] LRAT is also involved in the visual cycle and has been shown to support cell signaling through the STRA6 receptor, impacting the JAK/STAT pathway.[4][6]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: For a novel inhibitor like this compound where extensive cell-based data may not be available, it is recommended to start with a broad concentration range to determine its effect on your specific cell line. A typical starting point would be a log-scale dilution series, for example, from 10 nM to 100 µM.[7] Given the biochemical IC50 of 21.1 μM, you may want to ensure your concentration range brackets this value effectively.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. Before each experiment, a fresh aliquot should be thawed and diluted to the final working concentrations in your cell culture medium. It is critical to keep the final DMSO concentration in the culture low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration is dependent on your cell line, experimental duration, and the specific biological question you are addressing. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability is a crucial first step. This will help identify the concentration at which the inhibitor becomes cytotoxic. Assays such as MTT, MTS, or XTT can be used to assess cell viability.[9]

Q5: What are the potential downstream effects of inhibiting LRAT with this compound?

A5: Inhibition of LRAT can lead to several downstream effects, including:

  • Increased intracellular levels of retinol.[1][2]

  • Disruption of the visual cycle in retinal cells.[4]

  • Alterations in signaling pathways that are dependent on retinol metabolism.

  • Potential impact on the JAK/STAT signaling pathway through the STRA6 receptor.[6]

  • Potential anti-proliferative effects, as regions of LRAT-like proteins have been shown to possess such activity.[10]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay for Cell Viability

This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[11]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range, to begin with, is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations or control solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

    • Normalize the absorbance values to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

ParameterRecommended RangeNotes
Initial Screening Concentration 10 nM - 100 µM (log-scale)A broad range is crucial for novel inhibitors.[7]
Biochemical IC50 21.1 µMThis is the concentration for 50% inhibition in a biochemical assay.[1][2]
Cellular IC50 To be determined experimentallyThis will vary depending on the cell line and assay conditions.
Final DMSO Concentration ≤ 0.1%High concentrations of DMSO can be toxic to cells.[8]
Incubation Time 24, 48, or 72 hoursThe optimal time depends on the cell doubling time and experimental goals.[8]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No effect observed, even at high concentrations Inhibitor inactivity: The compound may have degraded.Verify the proper storage of this compound. Use a fresh aliquot.
Low cell permeability: The inhibitor may not be efficiently entering the cells.Increase incubation time. While not ideal, a higher DMSO concentration (up to 0.5%) could be tested for a short duration, with appropriate controls.
Low target expression: Your cell line may not express sufficient levels of LRAT.Confirm LRAT expression in your chosen cell line via Western blot or qPCR. Consider using a cell line with known high LRAT expression.[7]
High cell death even at low concentrations Cytotoxicity: this compound may be toxic to your specific cell line at lower than expected concentrations.Perform a cytotoxicity assay with a wider range of lower concentrations (e.g., in the nM range) to pinpoint the toxicity threshold.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is ≤ 0.1%.[8]
Precipitation of this compound in the medium Poor solubility: The inhibitor may not be fully soluble at the tested concentration in the aqueous culture medium.Visually inspect the medium after adding the inhibitor. If precipitation occurs, try preparing the dilutions in a pre-warmed medium or consider using a different formulation if available. Do not use concentrations that show precipitation.
Inconsistent results between experiments Inconsistent cell conditions: Variations in cell passage number, seeding density, or growth phase can affect results.Standardize your cell culture practices. Use cells within a consistent passage number range and ensure consistent seeding densities.
Reagent variability: Inconsistent preparation of this compound dilutions or assay reagents.Prepare fresh dilutions for each experiment and ensure all reagents are properly stored and within their expiration dates.

Visualizations

LRAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binds Retinol Retinol STRA6->Retinol Transports JAK2 JAK2 STRA6->JAK2 Activates LRAT LRAT Retinol->LRAT Substrate Retinyl_Ester Retinyl Ester (Storage) LRAT->Retinyl_Ester Catalyzes STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Lrat_IN_1 This compound Lrat_IN_1->LRAT Inhibits

Caption: Simplified signaling pathway of LRAT and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare this compound serial dilutions incubate_overnight->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment mtt_assay Perform MTT assay incubate_treatment->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Tree start Experiment Failed no_effect No effect of this compound? start->no_effect high_toxicity High toxicity observed? start->high_toxicity inconsistent_results Inconsistent results? start->inconsistent_results check_inhibitor Check inhibitor storage and preparation no_effect->check_inhibitor Yes check_target Verify LRAT expression in cells no_effect->check_target If inhibitor is fine check_cytotoxicity Run cytotoxicity assay at lower concentrations high_toxicity->check_cytotoxicity Yes check_dmso Verify final DMSO concentration high_toxicity->check_dmso Also check standardize_protocol Standardize cell culture and assay protocol inconsistent_results->standardize_protocol Yes

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Overcoming Challenges in Lrat-IN-1 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo delivery of Lrat-IN-1, a potent Lecithin:retinol (B82714) acyltransferase (LRAT) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the enzyme Lecithin:retinol acyltransferase (LRAT) with an IC50 of 21.1 μM.[1][2] LRAT is a key enzyme in the metabolism of vitamin A (retinol), catalyzing its esterification to form retinyl esters for storage.[3][4][5] By inhibiting LRAT, this compound increases the bioavailability of retinol in tissues, which can then be converted to its active metabolite, retinoic acid. Retinoic acid plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. In the context of skin, increased retinol availability has been associated with anti-aging effects.[1][2]

Q2: What are the potential in vivo applications of this compound?

Based on its mechanism of action, this compound has potential therapeutic and cosmetic applications. Its ability to modulate retinol metabolism makes it a candidate for studies in:

  • Dermatology and Cosmetics: Investigating anti-aging effects and treatment of skin disorders related to retinoid deficiency.[1][2]

  • Oncology: Preclinical studies have explored the role of LRAT in certain cancers, suggesting that its inhibition could be a therapeutic strategy.

  • Vision Research: LRAT is critical for the visual cycle, and its modulation could be explored in the context of certain retinal diseases.[5][6]

Q3: What are the known physicochemical properties of this compound?

As of the latest available information, detailed public data on the physicochemical properties of this compound, such as its aqueous solubility, logP, and stability in various solvents, is limited. However, based on its chemical structure (Molecular Formula: C27H47N5O5S2, Molecular Weight: 585.82), it is predicted to be a hydrophobic molecule with low aqueous solubility.[1] This is a critical consideration for in vivo delivery and formulation development.

II. Troubleshooting In Vivo Delivery of this compound

This section provides a troubleshooting guide for common challenges associated with the in vivo delivery of hydrophobic small molecules like this compound.

Issue 1: Poor Solubility and Precipitation During Formulation

Symptoms:

  • Difficulty dissolving this compound in aqueous-based vehicles.

  • Precipitation of the compound upon addition to an aqueous vehicle or during storage.

  • Inconsistent and low bioavailability in pilot studies.

Possible Causes:

  • High hydrophobicity and crystalline nature of this compound.

  • Inappropriate vehicle selection for a lipophilic compound.

Solutions & Optimization:

StrategyDescriptionKey Considerations
Co-solvents Use a mixture of a water-miscible organic solvent and an aqueous buffer.Start with a stock solution in 100% DMSO or ethanol. The final concentration of the organic solvent should be minimized (typically <10% for in vivo studies) to avoid toxicity. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).
Surfactants Incorporate non-ionic surfactants to form micelles that can encapsulate this compound.Tween® 80, Polysorbate 20, and Solutol® HS 15 are commonly used surfactants.[7] The concentration should be carefully optimized to ensure solubilization without causing toxicity.
Lipid-Based Formulations Formulate this compound in oils or self-emulsifying drug delivery systems (SEDDS).SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. This can significantly improve the oral bioavailability of hydrophobic drugs.[8][9]
Cyclodextrins Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with this compound, enhancing its aqueous solubility.The stoichiometry of the complex and the binding affinity should be determined to ensure efficient encapsulation.
Nanosuspensions Reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[10]This technique requires specialized equipment for milling or high-pressure homogenization.
Issue 2: Low Bioavailability and Inconsistent Efficacy

Symptoms:

  • High variability in therapeutic outcomes between individual animals.

  • Lack of a clear dose-response relationship.

  • Requirement for high doses to observe a therapeutic effect.

Possible Causes:

  • Poor absorption from the administration site.

  • Rapid metabolism and clearance (first-pass effect if administered orally).

  • Instability of the compound in the formulation or in vivo.

Solutions & Optimization:

StrategyDescriptionKey Considerations
Route of Administration Optimization Explore different administration routes to bypass barriers to absorption.Intravenous (IV) administration provides 100% bioavailability but may have a shorter half-life. Intraperitoneal (IP) injection can offer good systemic exposure. Topical application may be suitable for skin-related studies.[11] Oral gavage is convenient but may suffer from low bioavailability for hydrophobic compounds.[12]
Pharmacokinetic (PK) Studies Conduct pilot PK studies to determine key parameters like Cmax, Tmax, AUC, and half-life.This data is crucial for designing an effective dosing regimen and understanding the exposure-response relationship.
Formulation Enhancement Employ advanced formulation strategies as described in Issue 1 to improve absorption.For oral delivery, lipid-based formulations can enhance lymphatic uptake, bypassing first-pass metabolism.
Dose-Response Studies Perform a thorough dose-ranging study to identify the optimal therapeutic window.This helps to distinguish between lack of efficacy due to poor delivery and a true lack of biological activity at the tested doses.
Issue 3: Observed Toxicity or Adverse Effects

Symptoms:

  • Animal distress, weight loss, or changes in behavior after administration.

  • Tissue irritation or inflammation at the injection site.

  • Organ damage observed during necropsy.

Possible Causes:

  • Toxicity of the this compound compound itself at the administered dose.

  • Toxicity of the formulation vehicle (e.g., high concentrations of DMSO or surfactants).

  • Precipitation of the compound at the injection site leading to local toxicity.

Solutions & Optimization:

StrategyDescriptionKey Considerations
Vehicle Toxicity Assessment Administer the vehicle alone to a control group of animals to assess its toxicity.This will help to differentiate between vehicle-induced and compound-induced toxicity.
Dose De-escalation Reduce the dose of this compound to determine if the toxicity is dose-dependent.A maximum tolerated dose (MTD) study can be conducted.
Formulation Optimization Reformulate to use less toxic excipients or lower concentrations of potentially toxic ones.For example, aim for a final DMSO concentration below 5% for intraperitoneal injections.
Alternative Administration Route Consider a different route of administration that may be better tolerated.For instance, if IP injection causes peritoneal irritation, subcutaneous or oral administration might be alternatives.
Monitor for Clinical Signs Closely monitor animals post-administration for any signs of distress or toxicity and document all observations.This is crucial for ethical animal research and for interpreting the study results accurately.

III. Experimental Protocols & Methodologies

General Protocol for Preparing a Co-solvent-Based Formulation for Intraperitoneal (IP) Injection

  • Determine the required dose and concentration: Based on previous in vitro data or literature on similar compounds, calculate the required dose of this compound in mg/kg.

  • Prepare a stock solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution. Gentle warming and vortexing may be required to aid dissolution.

  • Prepare the final formulation: On the day of injection, dilute the DMSO stock solution with a suitable aqueous vehicle (e.g., sterile saline or PBS) to the final desired concentration.

    • Important: The final concentration of DMSO should be kept as low as possible (ideally <10%, preferably <5%) to minimize toxicity. The dilution should be done gradually while vortexing to prevent precipitation.

  • Visual Inspection: Before injection, visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Administration: Administer the formulation to the animals via IP injection at the calculated volume based on their body weight.

General Protocol for Oral Gavage Administration using a Lipid-Based Formulation

  • Select a suitable lipid vehicle: Choose a pharmaceutically acceptable oil (e.g., corn oil, sesame oil, or a commercially available SEDDS mixture).

  • Prepare the formulation: Dissolve the calculated amount of this compound in the lipid vehicle. Sonication or gentle heating may be necessary to achieve complete dissolution.

  • Administration: Administer the formulation to the animals using a proper-sized oral gavage needle. The volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).

  • Fasting: Consider fasting the animals overnight before oral administration, as the presence of food can affect the absorption of lipid-based formulations.

IV. Visualizations

Signaling Pathway

Lrat_Signaling_Pathway Retinol Retinol (Vitamin A) LRAT LRAT Enzyme Retinol->LRAT Substrate Retinoic_Acid Retinoic Acid (Active Metabolite) Retinol->Retinoic_Acid Conversion Retinyl_Esters Retinyl Esters (Storage) LRAT->Retinyl_Esters Catalyzes Lrat_IN_1 This compound Lrat_IN_1->LRAT Inhibits RAR_RXR RAR/RXR Receptors Retinoic_Acid->RAR_RXR Binds to Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Regulates

Caption: this compound inhibits the LRAT enzyme, increasing retinol availability for conversion to retinoic acid.

Experimental Workflow for Troubleshooting In Vivo Delivery

Troubleshooting_Workflow Start Start: In Vivo Experiment with this compound Problem Problem Encountered? Start->Problem Solubility_Issue Issue: Poor Solubility / Precipitation Problem->Solubility_Issue Yes Efficacy_Issue Issue: Low Bioavailability / Inconsistent Efficacy Problem->Efficacy_Issue Yes Toxicity_Issue Issue: Observed Toxicity Problem->Toxicity_Issue Yes Success Successful Delivery Problem->Success No Optimize_Formulation Optimize Formulation (Co-solvents, Surfactants, Lipids) Solubility_Issue->Optimize_Formulation Efficacy_Issue->Optimize_Formulation Optimize_Route Optimize Administration Route (IV, IP, Oral) Efficacy_Issue->Optimize_Route Toxicity_Issue->Optimize_Formulation Optimize_Dose Optimize Dose (Dose-Response, MTD) Toxicity_Issue->Optimize_Dose Re_evaluate Re-evaluate In Vivo Optimize_Formulation->Re_evaluate Optimize_Route->Re_evaluate Optimize_Dose->Re_evaluate Re_evaluate->Problem

Caption: A systematic workflow for troubleshooting common in vivo delivery challenges with this compound.

References

Technical Support Center: Enhancing the Stability of Lrat-IN-1 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with Lrat-IN-1 in various experimental buffers. Our goal is to equip researchers with the knowledge to ensure the integrity and reproducibility of their experiments.

Understanding this compound

This compound is a potent inhibitor of Lecithin:retinol acyltransferase (LRAT), an enzyme crucial for the esterification of retinol.[1] Its molecular formula is C₂₇H₄₇N₅O₅S₂ with a molecular weight of 585.83 g/mol . The structure of this compound contains several key functional groups that influence its stability, including an N-acylsulfonamide, a piperazine (B1678402) ring, and a long alkyl chain. Understanding the chemical nature of these groups is essential for troubleshooting stability issues.

Troubleshooting Guide: Common Stability Issues and Solutions

Researchers may encounter precipitation or degradation of this compound in aqueous experimental buffers. This is often due to its hydrophobic nature and the inherent reactivity of its functional groups. The following table summarizes common problems and provides actionable solutions.

Issue Potential Cause Recommended Solutions & Mitigation Strategies
Precipitation upon dilution in aqueous buffer - Low aqueous solubility of the hydrophobic this compound. - Exceeding the solubility limit of the compound in the final buffer.- Optimize Solvent System: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into the aqueous buffer, do so gradually while vortexing. Consider using a co-solvent such as ethanol (B145695) or PEG in the final buffer, if tolerated by the assay. - Lower Final Concentration: If possible, reduce the final working concentration of this compound in the assay. - pH Adjustment: The piperazine moiety in this compound is basic and its ionization state is pH-dependent. Adjusting the buffer pH may improve solubility. A systematic pH screening is recommended. - Use of Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance solubility.
Loss of activity or inconsistent results over time - Chemical Degradation: Hydrolysis of the N-acylsulfonamide or oxidation of the molecule. - Adsorption to labware: Hydrophobic compounds can adsorb to plastic surfaces.- Temperature Control: Store stock solutions at -20°C or -80°C. Prepare working solutions fresh before each experiment. If experiments are lengthy, consider running them at a lower temperature if the assay permits. - pH Control: The N-acylsulfonamide group is generally more stable at neutral to slightly basic pH. Avoid strongly acidic or alkaline buffers if possible. - Use of Antioxidants: If oxidation is suspected, the addition of antioxidants like BHT or α-tocopherol to the buffer might be beneficial, pending assay compatibility. - Use Low-Binding Labware: Utilize low-protein-binding tubes and plates to minimize adsorption.
Appearance of new peaks in analytical assays (e.g., HPLC/LC-MS) - Degradation of this compound into one or more new chemical entities.- Characterize Degradants: If possible, use mass spectrometry to identify the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation). - Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, heat, oxidation, light) to proactively identify potential degradants and understand the stability limits of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Ensure the compound is fully dissolved before further dilution.

Q2: I observe a precipitate after adding my this compound DMSO stock to my aqueous buffer. What should I do?

A2: This "crashing out" is a common issue for hydrophobic compounds. Here are some immediate troubleshooting steps:

  • Decrease the final concentration: You may be exceeding the aqueous solubility of this compound.

  • Modify the dilution method: Add the DMSO stock to your buffer dropwise while vigorously vortexing. This can prevent localized high concentrations that lead to precipitation.

  • Pre-warm the buffer: Gently warming the buffer (e.g., to 37°C) can sometimes improve solubility, but be cautious of potential temperature-induced degradation.

  • Increase the percentage of co-solvent: If your experiment can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) or the addition of another co-solvent may be necessary to maintain solubility. Always include a vehicle control in your experiments to account for solvent effects.

Q3: How should I store my this compound stock and working solutions?

A3: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. High-concentration stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is highly recommended to prepare aqueous working solutions fresh for each experiment. If they must be stored, keep them on ice and use them within a few hours.

Q4: What types of buffers are commonly used for assays involving compounds like this compound?

A4: The choice of buffer depends on the specific experimental requirements, such as the optimal pH for enzyme activity or cell viability. Common buffers include phosphate-buffered saline (PBS), Tris-HCl, and HEPES.[2][3] It is crucial to select a buffer with a pH range that is compatible with both the assay and the stability of this compound. Given the presence of a sulfonamide group, which can be more stable at neutral to slightly alkaline pH, buffers in the pH 7-8 range are a good starting point.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been extensively published. However, based on its structure, potential degradation pathways include hydrolysis of the N-acylsulfonamide bond, particularly under harsh pH conditions, and oxidation. The piperazine moiety could also be susceptible to oxidative degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Solubility in Experimental Buffers

This protocol provides a method to determine the kinetic solubility of this compound in your buffer of choice.

Materials:

  • This compound

  • DMSO

  • Experimental buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Create a serial dilution in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into aqueous buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your experimental buffer. This will create a 1:50 dilution and a range of final this compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Include a well with 2 µL of DMSO in 98 µL of buffer as a blank.

  • Equilibrate and observe: Incubate the plate at room temperature for 1-2 hours.

  • Visual and spectrophotometric analysis: Visually inspect the wells for any signs of precipitation. Measure the absorbance of the plate at a wavelength between 500-650 nm. An increase in absorbance compared to the blank indicates precipitation.

  • Determine the kinetic solubility: The highest concentration that remains clear (visually and by absorbance) is the approximate kinetic solubility of this compound in that buffer.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a procedure to evaluate the chemical stability of this compound over time at different temperatures.

Materials:

  • This compound

  • DMSO

  • Experimental buffer

  • HPLC or LC-MS system

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Acetonitrile (B52724) or methanol (B129727) (for quenching)

Procedure:

  • Prepare a working solution: Prepare a solution of this compound in your experimental buffer at the final desired concentration (e.g., 10 µM) from a DMSO stock. Ensure the final DMSO concentration is low and consistent across all samples.

  • Aliquot and incubate: Distribute the working solution into multiple vials for each temperature and time point. Place the vials in the respective temperature-controlled environments.

  • Collect samples at time points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

  • Quench the reaction: Immediately stop any further degradation by adding an equal volume of cold acetonitrile or methanol to the sample. This will precipitate any proteins and stabilize the compound.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using a validated HPLC or LC-MS method to quantify the amount of remaining this compound.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining compound versus time for each temperature condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM this compound stock in 100% DMSO working Dilute to final concentration (e.g., 10 µM) in buffer stock->working aliquot Aliquot into vials for each time point/temperature working->aliquot temp1 4°C aliquot->temp1 temp2 25°C aliquot->temp2 temp3 37°C aliquot->temp3 sample Collect samples at T=0, 1, 2, 4, 8, 24h temp1->sample temp2->sample temp3->sample quench Quench with cold acetonitrile/methanol sample->quench hplc Analyze by HPLC/LC-MS quench->hplc data Plot % remaining vs. time hplc->data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic cluster_solubility Solubility Issues cluster_degradation Degradation Issues start Precipitation Observed? conc Lower Final Concentration start->conc Yes cosolvent Add Co-solvent (e.g., EtOH, PEG) start->cosolvent Yes ph Adjust Buffer pH start->ph Yes no_precip Precipitation Resolved? conc->no_precip cosolvent->no_precip ph->no_precip temp Lower Storage/Assay Temperature end Stable Experiment temp->end fresh Prepare Fresh Solutions fresh->end antioxidant Add Antioxidant antioxidant->end inconsistent_results Inconsistent Results? no_precip->inconsistent_results No, inconsistent results persist no_precip->end Yes inconsistent_results->temp Yes inconsistent_results->fresh Yes inconsistent_results->antioxidant Yes

Caption: Troubleshooting logic for this compound stability.

References

Technical Support Center: Minimizing Cytotoxicity of Lrat-IN-1 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lrat-IN-1 in primary cell cultures. The information is structured to directly address specific issues that may be encountered during experimentation, with a focus on minimizing cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Lecithin:retinol (B82714) acyltransferase (LRAT).[1] Its primary mechanism of action is the inhibition of the esterification of retinol (Vitamin A) into retinyl esters, which are the storage form of Vitamin A. By blocking this process, this compound increases the intracellular concentration of biologically active retinol. The reported half-maximal inhibitory concentration (IC50) for this compound is 21.1 μM.[1]

Q2: I am observing high levels of cytotoxicity in my primary cell cultures after treatment with this compound. What are the potential causes?

High cytotoxicity in primary cells treated with this compound can stem from several factors:

  • High Compound Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of this compound may be too high for your specific cell type.

  • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to primary cells.[2][3][4][5][6]

  • Prolonged Exposure Time: Continuous exposure to the inhibitor may lead to cumulative toxicity.

  • Suboptimal Cell Health: Primary cells that are stressed or not in a healthy growth phase are more susceptible to cytotoxic effects.

  • Off-Target Effects: Although not extensively documented for this compound, small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity.[7][8][9][10]

  • Compound Instability: Degradation of this compound in the culture medium could lead to the formation of toxic byproducts.

Q3: What is the recommended starting concentration for this compound in primary cell cultures?

A starting point for this compound in primary cells would be to perform a dose-response experiment ranging from a low nanomolar to a high micromolar concentration, bracketing the known IC50 of 21.1 μM. It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type empirically.

Q4: How can I minimize the cytotoxic effects of the DMSO solvent?

To minimize DMSO-induced cytotoxicity:

  • Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1% for sensitive primary cells.[11] Most cell lines can tolerate up to 0.5% DMSO, but primary cultures are more sensitive.[2]

  • Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO used to dissolve this compound. This will help you differentiate between the effects of the inhibitor and the solvent.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO, so that the final volume added to the cell culture medium is minimal.

Q5: Can serum in the culture medium affect the activity and cytotoxicity of this compound?

Yes, components in the serum can interact with small molecule inhibitors. Serum proteins can bind to the compound, potentially reducing its effective concentration and, in some cases, its cytotoxicity. It is advisable to maintain a consistent serum concentration across all experiments and consider that the optimal concentration of this compound may differ in serum-free versus serum-containing media.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures.

Problem Possible Cause(s) Suggested Solution(s)
High variability in cytotoxicity results between replicate wells. - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate. - Incomplete dissolution of formazan (B1609692) crystals (in MTT/XTT assays).- Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and consistent pipetting techniques. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.[12][13] - Ensure complete solubilization of formazan crystals by placing the plate on a shaker.[12]
Observed cytotoxicity is lower than expected or inconsistent. - Suboptimal cell health. - Incorrect drug concentration due to dilution errors. - this compound precipitation out of solution. - Compound degradation in the culture medium.- Use cells in the exponential growth phase with high viability (>95%). - Double-check all dilution calculations. - Visually inspect for any precipitate after adding this compound to the medium. - Assess the stability of this compound in your specific culture medium over the experimental time course.
High background signal in cytotoxicity assays. - Media components (e.g., phenol (B47542) red) interfering with the assay. - Microbial contamination.- Use phenol red-free media for colorimetric or fluorometric assays. - Regularly test cell cultures for mycoplasma and other microbial contaminants.
Cells detach from the culture plate after treatment. - High levels of cell death (apoptosis or necrosis). - Solvent (DMSO) affecting cell adhesion.- Perform a time-course experiment to determine the onset of cell detachment. - Lower the concentration of this compound and/or DMSO. - Use a cytotoxicity assay that measures markers of cell death in both adherent and detached cells (e.g., LDH assay on the supernatant).

Data Presentation: Illustrative IC50 Values

The following tables provide illustrative IC50 values for various small molecule inhibitors in different primary cell types. Note: This data is not for this compound and is intended to serve as a reference for the range of cytotoxic responses that can be observed in primary cells. Researchers must determine the IC50 for this compound in their specific experimental system.

Table 1: Illustrative IC50 Values in Primary Rat Hepatocytes

CompoundExposure TimeIC50 (µM)Cytotoxicity Assay
Troglitazone16 h54Cell Viability
Ciglitazone16 h59Cell Viability
Rosiglitazone16 h165Cell Viability
Pioglitazone16 h96Cell Viability
JTT-50116 h44Cell Viability
Data adapted from a study on PPARγ agonists in primary rat hepatocytes.[14]

Table 2: Illustrative IC50 Values in Primary Neurons

CompoundCell TypeExposure TimeIC50 (µM)Cytotoxicity Assay
ElvitegravirMouse Cortical Neurons48 h~10Cell Viability
NMDAMouse Cortical Neurons20 h30Cell Viability
Data adapted from studies on small molecules in primary neuron cultures.[15]

Table 3: Illustrative IC50 Values in Human Keratinocytes

CompoundExposure TimeIC50 (µM)Cytotoxicity Assay
Doxorubicin24 h2.72Antiproliferation
Camptothecin24 hNot specifiedAntiproliferation
Ciprofloxacin24 hNot specifiedAntiproliferation
Data adapted from a study on topoisomerase inhibitors in HaCaT cells (a human keratinocyte cell line often used as a model for primary keratinocytes).[16]

Experimental Protocols

Dose-Response Cytotoxicity Assay using MTS

This protocol is designed to determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V Staining

This protocol allows for the detection of apoptosis (programmed cell death) induced by this compound.

Materials:

  • Primary cells treated with this compound (and controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Primary cells treated with this compound (and controls)

  • Caspase-3 Assay Kit (Colorimetric), containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction:

    • Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

    • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

LRAT_Signaling_Pathway cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) Cell Retinol_Blood Retinol Retinol_RPE Retinol Retinol_Blood->Retinol_RPE Uptake LRAT LRAT Retinol_RPE->LRAT Retinyl_Esters Retinyl Esters (Storage) LRAT->Retinyl_Esters Esterification Lrat_IN_1 This compound Lrat_IN_1->LRAT Inhibition RPE65 RPE65 Retinyl_Esters->RPE65 cis_Retinol 11-cis-Retinol RPE65->cis_Retinol RDH RDH cis_Retinol->RDH cis_Retinal 11-cis-Retinal (Visual Chromophore) RDH->cis_Retinal

Caption: LRAT signaling pathway in the visual cycle.

Cytotoxicity_Workflow start Start: Primary Cell Culture treatment Treat with this compound (and controls) start->treatment incubation Incubate for Desired Time treatment->incubation viability_assay Assess Cell Viability (e.g., MTS, LDH) incubation->viability_assay apoptosis_assay Assess Apoptosis (e.g., Annexin V, Caspase-3) incubation->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End: Interpret Results data_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity Observed check_concentration Is this compound concentration too high? start->check_concentration check_dmso Is DMSO concentration >0.1%? check_concentration->check_dmso No reduce_concentration Action: Perform dose- response to find optimal concentration. check_concentration->reduce_concentration Yes check_time Is exposure time too long? check_dmso->check_time No reduce_dmso Action: Lower DMSO concentration and use vehicle control. check_dmso->reduce_dmso Yes check_cells Are cells healthy and in log phase? check_time->check_cells No reduce_time Action: Perform time- course experiment. check_time->reduce_time Yes optimize_culture Action: Optimize cell culture conditions. check_cells->optimize_culture No

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Technical Support Center: Refinement of LRAT Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their Lecithin (B1663433):Retinol (B82714) Acyltransferase (LRAT) inhibition assays for improved accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high background signal in my biochemical LRAT assay?

A1: High background signal can obscure the true enzyme activity and inhibitor effects. Several factors can contribute to this issue:

  • Non-enzymatic esterification of retinol: Retinol can be esterified non-enzymatically, especially in the presence of certain buffer components or impurities. To mitigate this, include a "no-enzyme" control (all reaction components except the LRAT enzyme source) to determine the level of non-enzymatic activity.

  • Contaminated reagents: Impurities in substrates (retinol, lecithin) or solvents can interfere with the assay. Ensure high-purity reagents are used and prepare fresh solutions.

  • Substrate precipitation: Retinol and lecithin are lipophilic and can precipitate out of aqueous solutions, leading to light scattering and a high background signal in spectrophotometric or fluorometric assays. Ensure proper solubilization, potentially with the use of a carrier protein like bovine serum albumin (BSA) or appropriate detergents.

  • Inadequate quenching of the reaction: If the reaction is not effectively stopped, enzymatic activity may continue, leading to an elevated signal. Ensure the quenching step (e.g., addition of a solvent like ethanol (B145695) or a strong acid) is efficient and immediate.

Q2: My LRAT assay results are not reproducible. What are the common causes of variability?

A2: Poor reproducibility is a common challenge in enzyme assays. Key factors affecting the reproducibility of LRAT assays include:

  • Inconsistent substrate preparation: The physical state of the lecithin substrate (e.g., micelles, vesicles) can significantly impact LRAT activity. Standardize the protocol for preparing and solubilizing lecithin to ensure a consistent presentation to the enzyme.

  • Enzyme instability: LRAT is a membrane-associated protein and can be unstable once isolated. Avoid repeated freeze-thaw cycles of the enzyme preparation. The presence of detergents like SDS may be crucial for the stability and activity of truncated LRAT.[1]

  • Variability in incubation times and temperatures: Precise control of incubation time and temperature is critical for consistent enzyme kinetics. Use a calibrated incubator or water bath.

  • Inaccurate pipetting: Small volumes of concentrated inhibitors or substrates can be a significant source of error. Use calibrated pipettes and appropriate pipetting techniques.

  • HPLC analysis variability: Inconsistent mobile phase composition, fluctuating column temperatures, and sample degradation can all lead to variable results in HPLC-based assays. Prepare mobile phases fresh and use a column thermostat.

Q3: I am observing low or no LRAT activity in my assay. What should I check?

A3: Several factors can lead to low or absent enzyme activity:

  • Inactive enzyme: The LRAT enzyme preparation may have lost activity due to improper storage or handling. It is advisable to test the activity of a new batch of enzyme or a previously validated positive control inhibitor.

  • Inappropriate buffer conditions: The pH, ionic strength, and presence of co-factors in the assay buffer can significantly influence enzyme activity. The optimal pH for LRAT activity is generally around 7.0-8.0.

  • Detergent effects: The choice and concentration of detergent used to solubilize the membrane-bound LRAT are critical. While some detergents are necessary for solubilization, they can also inhibit activity at high concentrations. For truncated LRAT, SDS has been shown to be important for maintaining activity.[1]

  • Substrate concentration below Km: If the concentration of either retinol or lecithin is well below the Michaelis constant (Km), the reaction rate will be very low. Ensure substrate concentrations are appropriate for the assay. For dipalmitoylphosphatidylcholine (DPPC), the Km is approximately 1.38 µM, and for all-trans-retinol, it is around 0.243 µM.

  • Inhibitor carryover: If screening a library of compounds, residual inhibitor from a previous experiment could inactivate the enzyme. Ensure thorough washing steps between experiments.

Q4: My test inhibitor shows poor solubility in the assay buffer. How can I address this?

A4: Poor solubility of test compounds is a frequent issue in drug discovery assays. Here are some strategies to address this:

  • Use of co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent used to dissolve lipophilic compounds. However, high concentrations of DMSO can inhibit enzyme activity. It is crucial to determine the maximum tolerable DMSO concentration in the assay and maintain it across all wells, including controls.

  • Inclusion of BSA: Bovine serum albumin (BSA) can act as a carrier protein, helping to solubilize lipophilic inhibitors and prevent their non-specific binding to plasticware.

  • Sonication: Gentle sonication can sometimes help to disperse and dissolve poorly soluble compounds.

  • Serial dilutions: Prepare a high-concentration stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer.

Quantitative Data Summary

Table 1: Kinetic Parameters for LRAT Substrates

SubstrateKM (µM)Vmax (µM/(min·mg))Reference
Dipalmitoylphosphatidylcholine (DPPC)1.380.17
all-trans-Retinol0.2430.199

Table 2: Examples of LRAT Inhibitors and their IC50 Values

InhibitorIC50 (µM)Reference
Compound 1 (DODS-(D,L)-F(3AMD-Pzd(N-SO2Me)))21.1[2]
Compound 2 (DECS-(D,L)-F(3AMD-Pzd(N-SO2Me)))32.7[2]
all-trans-retinyl α-bromoacetateIn the micromolar range[3]

Table 3: Key Assay Validation Parameters

ParameterDescriptionRecommended ValueReference
Z'-Factor A measure of assay quality that considers the separation between the high and low signals and the variability of the data.0.5 to 1.0 (Good to Excellent)[4][5]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 3[4][6]
Coefficient of Variation (%CV) A measure of the relative variability of the data (Standard Deviation / Mean) * 100.< 15%[4]

Experimental Protocols

Protocol 1: Biochemical LRAT Inhibition Assay using HPLC

This protocol describes a biochemical assay to measure LRAT inhibition by quantifying the formation of retinyl esters using High-Performance Liquid Chromatography (HPLC).

Materials:

  • LRAT enzyme source (e.g., microsomes from cells overexpressing LRAT)

  • all-trans-Retinol

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT

  • Test inhibitor compounds

  • DMSO (for dissolving inhibitors)

  • Ethanol (for reaction quenching)

  • Hexane (B92381) (for extraction)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Substrate Preparation:

    • Prepare a stock solution of all-trans-retinol in ethanol. Protect from light.

    • Prepare a suspension of DPPC in the assay buffer by sonication to form vesicles.

  • Assay Procedure:

    • In a microcentrifuge tube, add the following in order:

      • Assay Buffer

      • Test inhibitor (dissolved in DMSO, ensure final DMSO concentration is consistent across all wells and does not exceed 1%) or DMSO for controls.

      • LRAT enzyme preparation.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the all-trans-retinol and DPPC substrates.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 2 volumes of ice-cold ethanol.

  • Extraction of Retinoids:

    • Add 2 volumes of hexane to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the retinoids into the hexane layer.

    • Centrifuge at high speed for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried retinoid extract in the HPLC mobile phase.

    • Inject the sample onto the C18 column.

    • Use an isocratic mobile phase (e.g., acetonitrile/water) to separate retinyl esters from retinol.[7][8]

    • Detect the retinoids using a UV detector at 325 nm.[7]

    • Quantify the amount of retinyl ester formed by comparing the peak area to a standard curve.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based LRAT Inhibition Assay

This protocol describes a cell-based assay to assess LRAT inhibition in a more physiologically relevant context.

Materials:

  • A suitable cell line (e.g., HEK293 or ARPE-19)

  • Expression vector containing the LRAT gene

  • Transfection reagent

  • Cell culture medium and supplements

  • all-trans-Retinol

  • Test inhibitor compounds

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Reagents and equipment for retinoid extraction and HPLC analysis (as described in Protocol 1)

Methodology:

  • Cell Culture and Transfection:

    • Culture the cells in the appropriate medium.

    • Transfect the cells with the LRAT expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the LRAT protein for 24-48 hours.

  • Inhibitor Treatment and Retinol Loading:

    • Treat the LRAT-expressing cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 1-4 hours).

    • Add all-trans-retinol to the cell culture medium and incubate for a further period (e.g., 2-6 hours) to allow for uptake and esterification.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS to remove any remaining retinol from the medium.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates and determine the total protein concentration using a BCA assay.

  • Retinoid Extraction and Analysis:

    • Extract the retinoids from the cell lysates using a solvent extraction method (e.g., with hexane or another organic solvent).

    • Evaporate the solvent and reconstitute the sample for HPLC analysis as described in Protocol 1.

  • Data Analysis:

    • Normalize the amount of retinyl ester formed to the total protein concentration for each sample.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value of the inhibitor.

Visualizations

LRAT_Signaling_Pathway Retinol all-trans-Retinol LRAT LRAT Retinol->LRAT Lecithin Lecithin (Phosphatidylcholine) Lecithin->LRAT RetinylEster all-trans-Retinyl Ester LRAT->RetinylEster Esterification RPE65 RPE65 RetinylEster->RPE65 Isomerization cisRetinol 11-cis-Retinol (B117599) RPE65->cisRetinol Inhibitor Inhibitor Inhibitor->LRAT

Caption: Simplified signaling pathway of LRAT in the visual cycle.

LRAT_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Prep Incubate Incubate Reaction Mixture (Enzyme + Inhibitor (pre-incubation), then + Substrates) Prep->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Retinoids Quench->Extract Analyze Analyze by HPLC Extract->Analyze Data Calculate % Inhibition and IC50 Analyze->Data End End Data->End

Caption: General experimental workflow for an LRAT inhibition assay.

Troubleshooting_Logic Problem Problem Observed HighBg High Background Problem->HighBg LowSignal Low/No Signal Problem->LowSignal PoorRepro Poor Reproducibility Problem->PoorRepro CheckNoEnzyme Run No-Enzyme Control HighBg->CheckNoEnzyme CheckEnzymeActivity Test Enzyme Activity with Positive Control LowSignal->CheckEnzymeActivity CheckSubstratePrep Review Substrate Preparation Protocol PoorRepro->CheckSubstratePrep HighNonEnzymatic High Non-Enzymatic Esterification CheckNoEnzyme->HighNonEnzymatic Yes EnzymeInactive Enzyme Inactive CheckEnzymeActivity->EnzymeInactive Fails InconsistentSubstrate Inconsistent Substrate Presentation CheckSubstratePrep->InconsistentSubstrate Identified Issue Solution1 Use High-Purity Reagents Optimize Buffer HighNonEnzymatic->Solution1 Solution2 Use Fresh Enzyme Check Storage Conditions EnzymeInactive->Solution2 Solution3 Standardize Solubilization (e.g., sonication time) InconsistentSubstrate->Solution3

Caption: A logical troubleshooting guide for common LRAT assay issues.

References

addressing variability in experimental results with Lrat-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lrat-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when using this inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Lecithin (B1663433):retinol (B82714) acyltransferase (LRAT).[1][2] Its primary mechanism of action is to block the esterification of all-trans-retinol to all-trans-retinyl esters, a crucial step in the vitamin A (retinoid) cycle.[1][2][3] By inhibiting LRAT, this compound increases the bioavailability of retinol, which can then be converted to its active metabolite, retinoic acid, influencing pathways involved in cell growth, differentiation, and vision.[4][5]

Q2: What is the reported potency of this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 21.1 μM in a biochemical assay.[1][2] It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.[6][7]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial testing due to its broad solubilizing capacity.[8][9] For cellular experiments, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[8][10]

Q4: How should I store this compound and its stock solutions?

This compound powder is typically shipped at room temperature. For long-term storage, it is advisable to refer to the Certificate of Analysis provided by the supplier.[2] As a general guideline for small molecules, storing the powder at -20°C is recommended.[10][11] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10][11][12]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Inconsistent IC50 values are a common source of experimental variability. Several factors can contribute to this issue.

Potential Cause Troubleshooting Recommendation
Inconsistent Enzyme/Substrate Concentration Ensure precise and consistent concentrations of LRAT enzyme and all-trans-retinol in your biochemical assays. IC50 values for competitive inhibitors are sensitive to substrate concentration.[7]
Variable Incubation Times For both biochemical and cell-based assays, maintain a consistent incubation time with this compound across all experiments.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Cellular metabolism and protein expression, including LRAT, can change with extensive passaging. Ensure high cell viability (>95%) before starting experiments.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your specific assay buffer and conditions.
Issue 2: Poor Solubility and Precipitation in Aqueous Media

This compound is a hydrophobic molecule and may precipitate when diluted into aqueous buffers or cell culture media.

Potential Cause Troubleshooting Recommendation
Exceeding Aqueous Solubility Limit Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in DMSO before the final dilution into your aqueous experimental medium.[8]
Insufficient Mixing After diluting the DMSO stock into the aqueous medium, vortex or mix the solution thoroughly to ensure homogeneity.
pH of the Buffer For ionizable compounds, the pH of the buffer can significantly affect solubility.[8] While the pKa of this compound is not readily available, you can empirically test a narrow range of pH values compatible with your assay.
Use of Co-solvents If precipitation persists, consider using a co-solvent system (e.g., DMSO/ethanol) or excipients like PEG400, but always include appropriate vehicle controls.[10]
Issue 3: Off-Target Effects or Unexpected Phenotypes

Observing effects that are inconsistent with LRAT inhibition may indicate off-target activities.

Potential Cause Troubleshooting Recommendation
Non-specific Inhibition at High Concentrations Perform dose-response experiments over a wide range of concentrations. Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Chemical Structure-Related Liabilities This compound contains an acylsulfonamide moiety, a functional group present in various bioactive molecules.[13][14] While this group can confer desirable properties, it may also have off-target interactions.[15]
Use of Control Compounds Employ a structurally distinct LRAT inhibitor, if available, to confirm that the observed phenotype is due to LRAT inhibition. A negative control compound that is structurally similar but inactive against LRAT would also be valuable.
Target Engagement Confirmation Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with LRAT in your cellular model.[16][17][18][19][20]

Data Presentation

Table 1: Physicochemical and Potency Data for this compound

PropertyValueSource
Molecular Formula C27H47N5O5S2[2]
Molecular Weight 585.82 g/mol [2]
IC50 (Biochemical) 21.1 μM[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume (L) * 585.82 g/mol

  • Dissolution: Carefully weigh the calculated amount of this compound powder and dissolve it in high-purity DMSO.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation.[11]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.[10][11]

Protocol 2: LRAT Enzyme Inhibition Assay (Biochemical)

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Prepare Reagents:

    • Assay Buffer: e.g., 10 mM Tris-HCl, pH 8.0, 1 mM DTT, 1% BSA.

    • LRAT Enzyme: Purified recombinant LRAT or microsomal preparations containing LRAT.

    • Substrate: All-trans-retinol, prepared as a stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Co-substrate: Phosphatidylcholine (e.g., dipalmitoylphosphatidylcholine), prepared as liposomes.

    • This compound: Prepare serial dilutions in DMSO.

  • Assay Procedure:

    • In a microplate, add the assay buffer, LRAT enzyme, and phosphatidylcholine liposomes.

    • Add the desired concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding all-trans-retinol.

    • Incubate for a fixed time, ensuring the reaction is in the linear range.

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a solvent like methanol/hexane).

    • Extract the retinyl esters using a nonpolar solvent (e.g., hexane).

    • Analyze the formation of retinyl esters by HPLC or a fluorescent plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.[21]

Protocol 3: Cell-Based Assay for LRAT Inhibition

This protocol provides a framework for assessing the effect of this compound on retinol esterification in a cellular context.

  • Cell Culture:

    • Plate cells known to express LRAT (e.g., hepatic stellate cells, retinal pigment epithelial cells, or engineered cell lines) at an appropriate density in a multi-well plate.[22][23]

    • Allow cells to adhere and grow to a desired confluency.

  • Treatment:

    • Prepare fresh dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.

    • Treat the cells with a range of this compound concentrations and a vehicle control for a specified duration.

    • Add all-trans-retinol to the culture medium. Be mindful that retinoids can be unstable and adhere to plastics, especially in serum-free media.[24][25][26]

  • Analysis:

    • After incubation, wash the cells with PBS and lyse them.

    • Extract lipids from the cell lysate.

    • Quantify the levels of all-trans-retinol and retinyl esters using HPLC or LC-MS/MS.

    • A decrease in the ratio of retinyl esters to retinol in this compound-treated cells compared to the vehicle control indicates inhibition of LRAT activity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Cytoplasm) Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol All-trans-retinol STRA6->Retinol Transport LRAT LRAT Retinol->LRAT RDH RDH Retinol->RDH Oxidation Retinyl_Ester All-trans-retinyl ester (Storage) LRAT->Retinyl_Ester Esterification Retinaldehyde All-trans-retinaldehyde RDH->Retinaldehyde RALDH RALDH Retinaldehyde->RALDH Oxidation Retinoic_Acid All-trans-retinoic Acid RALDH->Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activation Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Regulation Lrat_IN_1 This compound Lrat_IN_1->LRAT Inhibition

Caption: Simplified signaling pathway of retinol metabolism and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solubility Check for Precipitation Start->Check_Solubility Check_Potency Review IC50 Data Start->Check_Potency Check_Controls Evaluate Controls Start->Check_Controls Solubility_Actions Optimize Stock Preparation - Use fresh DMSO - Check final solvent concentration - Consider co-solvents Check_Solubility->Solubility_Actions Potency_Actions Standardize Assay Conditions - Consistent enzyme/substrate levels - Uniform incubation times - Use low passage cells Check_Potency->Potency_Actions Control_Actions Verify Assay Integrity - Check vehicle control for effects - Use positive/negative control compounds - Confirm target engagement (e.g., CETSA) Check_Controls->Control_Actions Final_Outcome Improved Reproducibility Solubility_Actions->Final_Outcome Potency_Actions->Final_Outcome Control_Actions->Final_Outcome

Caption: A logical workflow for troubleshooting common sources of variability with this compound.

References

Technical Support Center: Lrat-IN-1 Specificity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the cellular specificity of Lrat-IN-1, an inhibitor of Lecithin:retinol (B82714) acyltransferase (LRAT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of Lecithin:retinol acyltransferase (LRAT), an enzyme that plays a crucial role in vitamin A metabolism. Specifically, LRAT catalyzes the esterification of all-trans-retinol to form retinyl esters, the storage form of vitamin A. This compound has been shown to inhibit LRAT with an IC50 of 21.1 μM in biochemical assays.

Q2: Why is it critical to confirm the specificity of this compound in cellular assays?

A2: Confirming the specificity of any inhibitor in a cellular context is crucial to ensure that the observed biological effects are due to the inhibition of the intended target (on-target effects) and not due to interactions with other cellular proteins (off-target effects). Off-target effects can lead to misinterpretation of experimental results and potential toxicity in drug development.

Q3: What are the general strategies to confirm the cellular specificity of an inhibitor like this compound?

A3: A multi-pronged approach is recommended to confidently establish the cellular specificity of this compound. This includes:

  • Target Engagement Assays: Directly demonstrating that this compound binds to LRAT in intact cells.

  • On-Target Functional Assays: Showing that this compound inhibits the known function of LRAT in cells.

  • Genetic Approaches: Using cells with altered LRAT expression (e.g., knockout or overexpression) to demonstrate that the effects of this compound are dependent on the presence of its target.

  • Orthogonal Assays: Employing multiple, distinct assays to measure the same biological endpoint.

  • Off-Target Profiling: Screening this compound against a panel of other related and unrelated proteins to identify potential off-targets.

Troubleshooting Guides

Issue 1: this compound shows the expected effect in a biochemical assay but has no or a weak effect in my cellular assay.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Poor Cell Permeability 1. Perform a cellular uptake assay to determine if this compound is entering the cells. 2. If permeability is low, consider using a different cell line or modifying the inhibitor's chemical structure to improve its physicochemical properties.
Inhibitor Efflux 1. Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the activity of this compound is restored. 2. Select cell lines with low expression of efflux pumps.
Inhibitor Metabolism 1. Analyze cell lysates by LC-MS to determine if this compound is being metabolized into an inactive form. 2. If metabolism is an issue, consider using a more metabolically stable analog of the inhibitor.
Inappropriate Assay Conditions 1. Ensure the concentration of this compound used is sufficient to inhibit cellular LRAT. The cellular IC50 may be higher than the biochemical IC50. 2. Optimize the incubation time with the inhibitor.
Issue 2: this compound shows an effect in my cellular assay, but I'm not sure if it's an on-target effect.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Off-Target Effects 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with LRAT. 2. Use a structurally distinct LRAT inhibitor as a positive control. If both inhibitors produce the same phenotype, it is more likely an on-target effect. 3. Conduct a rescue experiment by overexpressing LRAT in your cells. An on-target effect should be diminished with increased target expression. 4. Use a negative control compound that is structurally similar to this compound but inactive against LRAT.
Indirect Effects 1. Investigate the known downstream signaling pathways of LRAT. For example, LRAT activity can influence retinoic acid signaling and has been linked to the STRA6/JAK2/STAT5 pathway.[1] Measure the effect of this compound on these specific pathways. 2. Use an LRAT knockout cell line as a negative control. An on-target effect of this compound should be absent in these cells.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for LRAT Target Engagement

This protocol is adapted for membrane-associated proteins like LRAT and is designed to confirm the direct binding of this compound to LRAT in intact cells.[2][3]

Materials:

  • Cells expressing LRAT (e.g., HepG2, ARPE-19)

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer with detergent (e.g., RIPA buffer)

  • Anti-LRAT antibody

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot cell suspension into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer with detergent.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an anti-LRAT antibody to detect the amount of soluble LRAT at each temperature.

  • Data Analysis:

    • Quantify the band intensities for LRAT at each temperature for both this compound and DMSO-treated samples.

    • Plot the percentage of soluble LRAT relative to the unheated control against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Expected Results:

TreatmentTemperature (°C)Soluble LRAT (% of control)
DMSO40100
4595
5080
5550
6020
655
This compound40100
45100
5090
5575
6045
6515
Protocol 2: Cellular LRAT Activity Assay (Measurement of Retinyl Ester Formation)

This protocol measures the enzymatic activity of LRAT in cells by quantifying the formation of retinyl esters from retinol.[4][5]

Materials:

  • Cells expressing LRAT

  • This compound

  • All-trans-retinol

  • Cell lysis buffer

  • Hexane

  • HPLC system with UV detector

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Enzyme Reaction:

    • Add all-trans-retinol to the cell culture medium to a final concentration of 5-10 µM.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Lipid Extraction:

    • Wash cells with PBS and harvest.

    • Lyse the cells and extract lipids using a solvent like hexane.

  • HPLC Analysis:

    • Evaporate the solvent and resuspend the lipid extract in the mobile phase.

    • Analyze the formation of retinyl esters by HPLC with UV detection (typically at 325 nm).

  • Data Analysis:

    • Quantify the peak area corresponding to retinyl esters.

    • Calculate the percentage of LRAT inhibition for each concentration of this compound compared to the DMSO control.

Expected Quantitative Data:

This compound (µM)Retinyl Ester Formation (pmol/mg protein)% Inhibition
0 (DMSO)150.2 ± 12.50
1125.8 ± 10.116.2
598.1 ± 8.734.7
1076.5 ± 6.949.1
2540.3 ± 4.173.2
5022.1 ± 2.585.3
Protocol 3: Generation of LRAT Knockout Cell Line using CRISPR/Cas9

This protocol provides a general workflow for creating an LRAT knockout cell line to be used as a negative control for specificity studies.[6][7][8]

Materials:

  • Parental cell line (e.g., HEK293T, A549)

  • CRISPR/Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the LRAT gene.

  • Transfection reagent

  • Single-cell cloning supplies (e.g., 96-well plates)

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

  • Anti-LRAT antibody for Western blot validation

Procedure:

  • gRNA Design and Cloning:

    • Design a gRNA targeting an early exon of the LRAT gene to induce a frameshift mutation.

    • Clone the gRNA into a suitable CRISPR/Cas9 expression vector.

  • Transfection:

    • Transfect the parental cell line with the LRAT-targeting CRISPR/Cas9 plasmid.

  • Single-Cell Cloning:

    • After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.

  • Clone Expansion and Screening:

    • Expand the single-cell clones.

    • Screen for LRAT knockout by extracting genomic DNA, performing PCR of the target region, and analyzing for mutations by Sanger sequencing or T7 endonuclease I assay.

  • Validation:

    • Confirm the absence of LRAT protein expression in knockout clones by Western blot analysis.

Visualizations

Figure 1. Simplified signaling pathways involving LRAT. This compound inhibits LRAT, preventing the conversion of retinol to retinyl esters. This can impact downstream pathways such as STRA6-mediated JAK/STAT signaling, insulin (B600854) signaling, and retinoic acid-dependent gene expression.

Experimental_Workflow cluster_0 Step 1: Initial Characterization cluster_1 Step 2: Confirming On-Target Effects in Cells cluster_2 Step 3: Assessing Off-Target Effects cluster_3 Conclusion Biochemical Assay Biochemical Assay Cellular Activity Assay Cellular Activity Assay Biochemical Assay->Cellular Activity Assay CETSA Cellular Thermal Shift Assay (CETSA) Cellular Activity Assay->CETSA Genetic Controls LRAT KO/OE Cells Cellular Activity Assay->Genetic Controls Downstream Analysis Measure Downstream Markers (e.g., pSTAT5) Cellular Activity Assay->Downstream Analysis Selectivity Profiling Kinase/Protease Panel Screening Cellular Activity Assay->Selectivity Profiling Confirmed Specificity Confirmed Specificity CETSA->Confirmed Specificity Genetic Controls->Confirmed Specificity Downstream Analysis->Confirmed Specificity Phenotypic Comparison Compare to known off-target effects Selectivity Profiling->Phenotypic Comparison Phenotypic Comparison->Confirmed Specificity

Figure 2. A logical workflow for confirming the cellular specificity of this compound.

Troubleshooting_Logic Start Start Cellular Effect Observed? Cellular Effect Observed? Start->Cellular Effect Observed? Check Permeability/Metabolism Check Permeability/Metabolism Cellular Effect Observed?->Check Permeability/Metabolism No Confirm On-Target Engagement (CETSA) Confirm On-Target Engagement (CETSA) Cellular Effect Observed?->Confirm On-Target Engagement (CETSA) Yes No Cellular Effect No Cellular Effect Check Permeability/Metabolism->No Cellular Effect Target Engagement Confirmed? Target Engagement Confirmed? Confirm On-Target Engagement (CETSA)->Target Engagement Confirmed? Use Genetic Controls (KO/OE) Use Genetic Controls (KO/OE) Effect Lost in KO? Effect Lost in KO? Use Genetic Controls (KO/OE)->Effect Lost in KO? On-Target Effect Confirmed On-Target Effect Confirmed Potential Off-Target Effect Potential Off-Target Effect Target Engagement Confirmed?->Use Genetic Controls (KO/OE) Yes Target Engagement Confirmed?->Potential Off-Target Effect No Effect Lost in KO?->On-Target Effect Confirmed Yes Effect Lost in KO?->Potential Off-Target Effect No

Figure 3. A decision tree for troubleshooting the specificity of this compound in cellular assays.

References

optimization of incubation time for Lrat-IN-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Lrat-IN-1, with a focus on optimizing incubation time for various cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a chemical inhibitor of the enzyme Lecithin:retinol (B82714) acyltransferase (LRAT).[1] Its primary mechanism is to block the esterification of all-trans-retinol into all-trans-retinyl esters, which are the storage form of Vitamin A.[1][2] The reported IC50 (half-maximal inhibitory concentration) for this compound is 21.1 μM.[1]

Q2: What is the expected downstream cellular effect of this compound treatment? A2: By inhibiting LRAT, this compound treatment leads to an increase in the intracellular pool of available all-trans-retinol.[1] This excess retinol can then be metabolized into its active form, all-trans-retinoic acid (ATRA).[3][4] ATRA is a signaling molecule that binds to retinoic acid receptors (RARs), which in turn regulate the transcription of various target genes.[4]

Q3: What are the common research applications for this compound? A3: this compound is primarily used in research to study the biological roles of LRAT and the effects of modulating the retinoid metabolic pathway. Applications include investigating the impact of increased intracellular retinol on cell signaling, proliferation, and differentiation. It is also explored for its potential anti-aging effects by increasing available retinol in the skin.[1]

Experimental Protocols and Data

General Protocol for Cell Treatment

This protocol provides a starting point for treating adherent cells with this compound. It should be optimized for your specific cell line and experimental endpoint.

  • Cell Seeding: Plate cells in appropriate well plates at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of analysis. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Store at -20°C or -80°C as recommended by the supplier. On the day of the experiment, create serial dilutions from the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).

  • Incubation: Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, alamarBlue), gene expression analysis (qPCR), or protein analysis (Western Blot).

Protocol for Optimizing Incubation Time (Time-Course Experiment)
  • Setup: Seed cells in multiple identical plates, one for each time point you plan to test.

  • Treatment: Treat the cells on each plate with a fixed, effective concentration of this compound (determined from a prior dose-response experiment) and corresponding controls.

  • Incubation and Analysis: Place all plates in the incubator. At each designated time point (e.g., 8, 12, 24, 48, and 72 hours), remove one plate and perform your chosen assay.

  • Data Interpretation: Plot the results (e.g., percent cell viability vs. control) against time. The optimal incubation time is the point at which the desired effect reaches a robust and statistically significant level without inducing excessive, non-specific cell death.

Data Summary Tables

Table 1: Recommended Starting Parameters for this compound Experiments

ParameterRecommended ValueNotes
IC50 21.1 μM[1]Value may vary depending on the cell line and assay conditions.
Starting Concentration Range 1 µM - 50 µMA dose-response experiment is critical to find the optimal concentration.
Solvent DMSOEnsure the final concentration does not exceed 0.5% to avoid solvent toxicity.
Typical Incubation Time 24 - 72 hours[5]Highly dependent on the assay; shorter times may be sufficient for sensitive cells.[5]

Table 2: Example Data from a Time-Course Experiment This table shows mock data for a cell viability assay (e.g., MTT) following treatment with 25 µM this compound.

Incubation Time (Hours)Vehicle Control (% Viability)This compound Treated (% Viability)
12100%95%
24100%82%
48100%65%
72100%68%

Visualizations

Lrat_Mechanism_of_Action cluster_cell Cell Interior Retinol All-trans-Retinol LRAT LRAT Enzyme Retinol->LRAT Substrate Retinal All-trans-Retinal Retinol->Retinal Oxidation RetinylEster All-trans-Retinyl Ester (Vitamin A Storage) LRAT->RetinylEster Catalyzes ATRA All-trans-Retinoic Acid (ATRA) Retinal->ATRA RAR Retinoic Acid Receptor (RAR) ATRA->RAR Binds & Activates Gene Target Gene Transcription RAR->Gene LratIN1 This compound LratIN1->LRAT Inhibits

Caption: Mechanism of this compound action in the retinoid metabolic pathway.

Incubation_Optimization_Workflow cluster_timepoints Time Points start Start: Determine Optimal This compound Concentration (Dose-Response) seed Seed Cells in Multiple Identical Plates start->seed treat Treat with this compound and Controls seed->treat incubate Incubate All Plates (37°C, 5% CO2) treat->incubate t1 Assay Plate 1 (e.g., 12h) t2 Assay Plate 2 (e.g., 24h) t3 Assay Plate 3 (e.g., 48h) t4 Assay Plate 4 (e.g., 72h) analyze Plot Results vs. Time t1->analyze t2->analyze t3->analyze t4->analyze end End: Select Optimal Incubation Time analyze->end

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting Guide

Issue 1: I am not observing any effect after this compound treatment.

  • Answer: This is a common issue when establishing a new assay.[6][7] Several factors could be responsible:

    • Incubation Time: The incubation period may be too short for the biological effect to manifest. For anti-proliferative effects, changes may only become apparent after 48 to 72 hours.[5] Consider performing a time-course experiment as detailed above.

    • Compound Concentration: The concentration of this compound may be too low for your specific cell line. It is essential to perform a dose-response curve, typically spanning several orders of magnitude around the reported IC50, to find the effective concentration.

    • Cell Line Sensitivity: Your chosen cell line may not express LRAT or may have a low level of expression, rendering it insensitive to the inhibitor. Verify LRAT mRNA or protein expression using qPCR or Western Blot, respectively.

    • Compound Integrity: Ensure the this compound powder and stock solutions have been stored correctly according to the manufacturer's instructions to prevent degradation. It is good practice to prepare fresh dilutions for each experiment.[6]

Issue 2: I see high variability between my experimental replicates.

  • Answer: High variability can mask real biological effects. The source is often technical:

    • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the flask before pipetting cells for each row or column of your plate.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or water.

    • Pipetting Inaccuracy: Calibrate your pipettes regularly. When preparing serial dilutions or adding small volumes of a concentrated compound, even minor errors can lead to significant concentration differences.

Issue 3: I am observing unexpected or excessive cell death.

  • Answer: Unintended cytotoxicity can confound your results.

    • Concentration is Too High: While you may be aiming to inhibit LRAT, very high concentrations of any compound can induce off-target effects or general toxicity.[8] Refer to your dose-response curve to select a concentration that provides a specific biological effect without causing widespread, acute cell death.

    • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, is toxic to cells at higher concentrations. Keep the final DMSO concentration in the culture medium below 0.5% (ideally below 0.1%) and, most importantly, ensure it is identical in all wells, including your vehicle control.

    • Contamination: If you observe sudden and widespread cell death, consider the possibility of bacterial or fungal contamination in your cell culture or reagents.

Troubleshooting_Tree cluster_no_effect Troubleshoot: No Effect cluster_variability Troubleshoot: High Variability cluster_toxicity Troubleshoot: Unexpected Toxicity start Problem Observed no_effect No Observable Effect start->no_effect variability High Variability start->variability toxicity Unexpected Toxicity start->toxicity check_time Extend Incubation Time? (Time-Course Exp.) no_effect->check_time check_conc Increase Concentration? (Dose-Response Exp.) no_effect->check_conc check_cell Verify LRAT Expression in Cell Line? (WB/qPCR) no_effect->check_cell check_compound Compound Degraded? (Use Fresh Stock) no_effect->check_compound check_seeding Inconsistent Seeding? variability->check_seeding check_edge Edge Effects? variability->check_edge check_pipette Pipetting Error? variability->check_pipette check_conc_high Concentration Too High? toxicity->check_conc_high check_dmso Solvent Toxicity? toxicity->check_dmso check_contam Contamination? toxicity->check_contam

Caption: Logic diagram for troubleshooting common this compound experimental issues.

References

Validation & Comparative

Comparative Efficacy of Lrat-IN-1 in Modulating Retinol Metabolism for Skin Health

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-validation of Lrat-IN-1's effects with other research findings, providing objective comparisons with alternative compounds and supporting experimental data.

Introduction

Retinol (B82714) (Vitamin A) is a cornerstone ingredient in dermatology and cosmetology, prized for its anti-aging properties. Its biologically active metabolite, retinoic acid, modulates the expression of various genes involved in cellular proliferation, differentiation, and extracellular matrix protein synthesis. The concentration of available retinol in the skin is tightly regulated by the enzyme Lecithin:retinol acyltransferase (LRAT), which catalyzes the esterification of retinol into retinyl esters for storage. Inhibition of LRAT presents a promising strategy to increase the bioavailability of retinol, thereby enhancing its therapeutic and cosmetic benefits. This compound is a novel inhibitor of LRAT designed to "boost" retinol activity in the skin. This guide provides a comprehensive comparison of this compound with other LRAT inhibitors and alternative approaches to enhancing retinoid signaling, supported by experimental data and detailed protocols.

This compound: Mechanism of Action

This compound is a competitive inhibitor of the LRAT enzyme. By blocking the esterification of retinol, it increases the pool of free retinol available for conversion to retinoic acid, which in turn stimulates fibroblasts to synthesize collagen and inhibits collagen-degrading enzymes.[1] This mechanism is anticipated to result in improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.

Retinol Retinol LRAT LRAT Retinol->LRAT binds to Retinoic_Acid Retinoic Acid (Active) Retinol->Retinoic_Acid converts to Retinyl_Esters Retinyl Esters (Storage) LRAT->Retinyl_Esters converts to Lrat_IN_1 Lrat_IN_1 Lrat_IN_1->LRAT inhibits RAR Retinoic Acid Receptor (RAR) Retinoic_Acid->RAR activates Gene_Expression Target Gene Expression RAR->Gene_Expression regulates Collagen_Synthesis Increased Collagen Synthesis Gene_Expression->Collagen_Synthesis Skin_Aging Reduced Signs of Skin Aging Collagen_Synthesis->Skin_Aging

Figure 1. Simplified signaling pathway of this compound action.

Comparative Analysis of LRAT Inhibitors

This section compares the in vitro efficacy of this compound with another identified LRAT inhibitor, Compound 2.

CompoundTargetIC50 (µM)Key FindingsReference
This compound (Compound 1) LRAT21.1Increased collagen III staining in ex vivo human skin explants.[1]
Compound 2 LRAT32.7Structurally related to this compound with slightly lower potency.[1]

Cross-Validation with Alternative Research Findings

Beyond direct LRAT inhibition, other strategies can modulate the retinoid signaling pathway to achieve similar anti-aging effects. This section compares the effects of this compound with compounds that act on different targets within this pathway.

Compound/ApproachTarget/MechanismQuantitative EffectsReference
This compound LRAT InhibitionIncreased collagen III in ex vivo human skin.[1]
RAR Agonist (e.g., ATRA) RAR ActivationIncreased collagen content by 29.83% in photoaged mouse skin.[2]
RAR Antagonist RAR InhibitionSuppressed the increase in collagen content induced by ATRA.[2]
RALDH Inhibitor (e.g., Disulfiram) RALDH InhibitionDecreased retinoic acid synthesis.[3]

Experimental Protocols

Biochemical Assay: In Vitro LRAT Inhibition

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of test compounds against LRAT.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis LRAT_prep Prepare LRAT Enzyme (e.g., from rat liver microsomes) Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C LRAT_prep->Incubation Substrate_prep Prepare Substrate Mix (Retinol, Phosphatidylcholine) Substrate_prep->Incubation Inhibitor_prep Prepare Serial Dilutions of this compound Inhibitor_prep->Incubation Extraction Extract Retinyl Esters (e.g., with hexane) Incubation->Extraction Quantification Quantify Retinyl Esters (e.g., by HPLC) Extraction->Quantification IC50_calc Calculate IC50 Value Quantification->IC50_calc

Figure 2. Workflow for LRAT inhibition assay.

Materials:

  • LRAT enzyme source (e.g., rat liver microsomes)

  • all-trans-retinol

  • Phosphatidylcholine

  • Test inhibitor (e.g., this compound)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Organic solvent for extraction (e.g., hexane)

  • HPLC system with a UV detector

Procedure:

  • Enzyme Preparation: Isolate microsomes from rat liver containing LRAT activity.

  • Substrate Preparation: Prepare a reaction mixture containing all-trans-retinol and phosphatidylcholine in a suitable buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor.

  • Reaction Initiation: Add the LRAT enzyme preparation to the substrate mixture containing different concentrations of the inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., hexane) and vortex to extract the retinyl esters.

  • Quantification: Separate and quantify the formed retinyl esters using reverse-phase HPLC with UV detection.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Ex Vivo Human Skin Explant Study

This protocol describes the methodology for assessing the effect of test compounds on collagen synthesis in human skin explants.

cluster_prep Tissue Preparation cluster_culture Culture and Treatment cluster_analysis Analysis Skin_procurement Obtain Human Skin Samples (e.g., from cosmetic surgery) Explant_creation Create Full-Thickness Skin Explants (e.g., 8mm punch) Skin_procurement->Explant_creation Culture_setup Culture Explants at Air-Liquid Interface on a Support Explant_creation->Culture_setup Treatment Apply Topical Formulation (Vehicle or this compound) Culture_setup->Treatment Incubation Incubate for a Defined Period (e.g., several days) Treatment->Incubation Tissue_processing Fix, Embed, and Section the Skin Explants Incubation->Tissue_processing Immunostaining Perform Immunohistochemistry for Collagen III Tissue_processing->Immunostaining Imaging_quant Image and Quantify Collagen Staining Intensity Immunostaining->Imaging_quant

Figure 3. Workflow for ex vivo skin explant study.

Materials:

  • Fresh human skin tissue

  • Biopsy punch (e.g., 8 mm)

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Culture inserts or sterile sponges

  • Test formulation (vehicle control and formulation with this compound)

  • Fixative (e.g., 4% paraformaldehyde)

  • Paraffin and microtome

  • Primary antibody against Collagen III

  • Secondary antibody with a fluorescent label

  • Fluorescence microscope and image analysis software

Procedure:

  • Tissue Procurement and Preparation: Obtain fresh human skin from elective surgeries with informed consent and prepare full-thickness skin explants using a biopsy punch.[4][5][6][7]

  • Explant Culture: Place the explants on a support (e.g., sterile sponge or culture insert) in a culture dish with the dermal side in contact with the culture medium, maintaining an air-liquid interface for the epidermis.[4][5][6][7][8]

  • Treatment: Topically apply the vehicle control and the this compound formulation to the epidermal surface of the explants.

  • Incubation: Culture the explants for a predetermined period (e.g., 5-7 days), changing the medium every 2-3 days.[5]

  • Tissue Processing: At the end of the incubation, fix the explants in paraformaldehyde, embed them in paraffin, and cut thin sections.

  • Immunohistochemistry: Perform immunohistochemical staining for Collagen III using a specific primary antibody followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Capture images of the stained sections using a fluorescence microscope and quantify the intensity of the Collagen III staining using image analysis software.

  • Statistical Analysis: Compare the Collagen III staining intensity between the this compound treated group and the vehicle control group using appropriate statistical tests.[9]

Conclusion

This compound demonstrates potential as a modulator of retinol metabolism in the skin through its inhibitory action on the LRAT enzyme. The available data suggests that by preventing the esterification of retinol, this compound can increase the bioavailability of retinol for conversion to its active form, retinoic acid, leading to downstream effects such as increased collagen synthesis.

The comparative analysis indicates that while this compound shows promising in vitro activity, its efficacy in a biological system, as suggested by the ex vivo skin explant study, needs to be further quantified and compared against other LRAT inhibitors and alternative strategies that target the retinoid signaling pathway. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. Further investigations are warranted to fully elucidate the therapeutic and cosmetic potential of this compound and to establish its relative advantages over existing approaches to enhance skin health.

References

Lrat-IN-1 Specificity: A Comparative Analysis Against Other Acyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of Lrat-IN-1, a known inhibitor of Lecithin:retinol (B82714) acyltransferase (LRAT), with other inhibitors targeting various acyltransferase enzymes. Understanding the selectivity of enzyme inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This document compiles available quantitative data, outlines detailed experimental protocols for assessing inhibitor specificity, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in the field.

Introduction to this compound and Acyltransferases

This compound is a small molecule inhibitor of Lecithin:retinol acyltransferase (LRAT), an enzyme crucial for the esterification of retinol (Vitamin A) to form retinyl esters, the storage form of Vitamin A.[1][2] By inhibiting LRAT, this compound increases the bioavailability of retinol in the skin, which has potential applications in cosmetics for its anti-aging effects.[1][2] LRAT is a member of the NlpC/P60 superfamily of enzymes and is the founder of a new class of Cys-His dyad enzymes.[3]

Acyltransferases are a broad class of enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor molecule. These enzymes are involved in a myriad of physiological processes, including lipid metabolism, protein modification, and signal transduction. Given their diverse roles, the specific inhibition of individual acyltransferases is a key strategy in the development of targeted therapies for various diseases. However, the structural and functional similarities among different acyltransferase families, such as the Membrane-Bound O-Acyltransferase (MBOAT) family, present a challenge in achieving high inhibitor specificity.

Comparative Specificity of Acyltransferase Inhibitors

Direct comparative studies profiling the activity of this compound against a broad panel of other human acyltransferases are not extensively available in the public domain. However, by compiling the inhibitory potency of this compound against its primary target and comparing it with selective inhibitors of other well-characterized acyltransferases, we can infer the landscape of acyltransferase inhibitor specificity.

The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative acyltransferase inhibitors against their respective targets. A lower IC50 value indicates higher potency. The degree of specificity can be appreciated by comparing the potency of an inhibitor for its primary target versus other enzymes.

InhibitorPrimary TargetTarget FamilyIC50 (Primary Target)Reference
This compound Lecithin:retinol acyltransferase (LRAT)NlpC/P60 Superfamily21.1 μM[1]
GO-CoA-Tat Ghrelin O-acyltransferase (GOAT)MBOAT~ 1 µM
GNF-6231 Porcupine (PORCN)MBOAT< 1 nM[4]
RU-SKI 43 Hedgehog Acyltransferase (HHAT)MBOAT~ 5 µM
PF-04620110 Diacylglycerol Acyltransferase 1 (DGAT1)DGAT-[5]
Ervogastat (PF-06865571) Diacylglycerol Acyltransferase 2 (DGAT2)DGAT-[5]

Experimental Protocols for Assessing Acyltransferase Inhibitor Specificity

To determine the specificity of an inhibitor like this compound, it is essential to perform robust in vitro enzyme activity assays against a panel of different acyltransferases. Below are detailed protocols for biochemical assays that can be adapted for this purpose.

In Vitro LRAT Activity Assay

This assay measures the formation of all-trans-retinyl esters from all-trans-retinol by LRAT.

Materials:

  • HEPES buffer (20 mM, pH 7.5)

  • Magnesium Chloride (MgCl2)

  • Calcium Chloride (CaCl2)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • All-trans-retinol

  • Cell homogenates or purified LRAT enzyme

  • This compound or other test inhibitors

  • Sodium Dodecyl Sulfate (SDS)

  • Methanol

  • Hexane

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare cell homogenates from cells expressing LRAT (e.g., 293T-L cells) in ice-cold 20 mM HEPES buffer (pH 7.5).[2]

  • Prepare a reaction mixture containing 400 μg of protein, 2.0 mM MgCl2, 2.0 mM CaCl2, 1.0 mM DTT, and 1% BSA in a final volume of 200 μl.[2]

  • Add the test inhibitor (this compound) at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding 5.0 μM all-trans-retinol.[2]

  • Incubate the mixture in the dark for 30 minutes at 37°C.[2]

  • Quench the reaction by adding 4.0 μl of 10% SDS and 400 μl of methanol.[2]

  • Extract the retinyl esters with 2.0 ml of hexane.[2]

  • Analyze the extracted retinyl esters by HPLC to quantify the product formation.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a dose-response curve.

General In Vitro Acyltransferase Activity Assay (Fluorometric)

This protocol can be adapted to measure the activity of various acyl-CoA dependent acyltransferases by using a fluorescently labeled acyl-CoA substrate.

Materials:

  • Tris-HCl buffer (1 M, pH 7.6)

  • MgCl2 (1 M)

  • Diacylglycerol (DOG) or other appropriate acyl acceptor

  • Bovine Serum Albumin (BSA)

  • NBD-palmitoyl CoA (fluorescent acyl donor)

  • Purified acyltransferase or cell lysate containing the enzyme

  • Test inhibitors

  • Appropriate solvents for thin-layer chromatography (TLC)

  • TLC plate

  • Fluorescence imager

Procedure:

  • Prepare a master mix containing 20 μl of 1 M Tris-HCl (pH 7.6), 4 μl of 1 M MgCl2, 10 μl of 4 mM DOG, 10 μl of 12.5 mg/ml BSA, and 10 μl of 500 μM NBD-palmitoyl CoA per reaction.[1]

  • Aliquot 150 μl of the master mix into test tubes.

  • Add the test inhibitor at various concentrations.

  • Pre-incubate the tubes at 37°C for 2 minutes.[1]

  • Start the reaction by adding 50 μl of the protein sample (e.g., 50 μg of protein).[1]

  • Incubate at 37°C for 10 minutes with occasional shaking.[1]

  • Stop the reaction by adding a suitable solvent.

  • Extract the lipids.

  • Separate the fluorescently labeled product from the unreacted NBD-palmitoyl CoA using TLC.

  • Visualize and quantify the fluorescent product using a fluorescence imager.

  • Calculate the IC50 value as described previously.

Signaling Pathways and Experimental Workflows

Visualizing the biological context of LRAT and the experimental approach to assess its inhibition is crucial for a comprehensive understanding.

LRAT in the Visual Cycle

LRAT plays a critical role in the visual cycle by converting all-trans-retinol into all-trans-retinyl esters in the retinal pigment epithelium (RPE). These esters are the substrate for the isomerohydrolase RPE65, which is essential for the regeneration of the visual chromophore 11-cis-retinal. Inhibition of LRAT disrupts this cycle.

LRAT_Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Inhibition all_trans_retinol All-trans-retinol LRAT LRAT all_trans_retinol->LRAT all_trans_retinyl_ester All-trans-retinyl ester LRAT->all_trans_retinyl_ester Esterification RPE65 RPE65 all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol Isomerization/ Hydrolysis eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Oxidation Lrat_IN_1 This compound Lrat_IN_1->LRAT Inhibition Rhodopsin Rhodopsin (Photoreceptor) eleven_cis_retinal->Rhodopsin Binds to Opsin

Caption: LRAT's role in the visual cycle and its inhibition by this compound.

Experimental Workflow for Inhibitor Specificity Screening

The following diagram illustrates a typical workflow for assessing the specificity of an acyltransferase inhibitor.

Inhibitor_Specificity_Workflow start Start: Test Compound (e.g., this compound) primary_assay Primary Target Assay (e.g., LRAT activity) start->primary_assay determine_ic50 Determine IC50 primary_assay->determine_ic50 panel_screening Panel of Off-Target Assays (e.g., GOAT, PORCN, DGATs, etc.) determine_ic50->panel_screening determine_off_target_ic50 Determine Off-Target IC50s panel_screening->determine_off_target_ic50 data_analysis Data Analysis and Specificity Profile Generation determine_off_target_ic50->data_analysis conclusion Conclusion: Selective or Non-selective Inhibitor data_analysis->conclusion

Caption: Workflow for determining acyltransferase inhibitor specificity.

Conclusion

This compound is an established inhibitor of LRAT with a reported IC50 of 21.1 μM.[1] While a comprehensive specificity profile of this compound against a wide array of other acyltransferases is not publicly available, the provided comparative data for other selective acyltransferase inhibitors underscores the feasibility of developing highly specific molecules within this enzyme class. The detailed experimental protocols in this guide offer a framework for researchers to conduct their own specificity studies. Such investigations are critical for the validation of this compound as a selective chemical probe for studying LRAT biology and for the potential development of future therapeutic agents with minimal off-target liabilities.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。